SLC7A11-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H24N4O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-(2-hydroxybutyl)-1-N',3-N'-diphenylpropanedihydrazide |
InChI |
InChI=1S/C19H24N4O3/c1-2-16(24)13-17(18(25)22-20-14-9-5-3-6-10-14)19(26)23-21-15-11-7-4-8-12-15/h3-12,16-17,20-21,24H,2,13H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
GGTVZZHSMUZWQY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C(=O)NNC1=CC=CC=C1)C(=O)NNC2=CC=CC=C2)O |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SLC7A11-IN-2 and Other SLC7A11 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
System xc-, a heterodimeric amino acid transporter composed of the light chain SLC7A11 and the heavy chain SLC3A2, plays a pivotal role in maintaining cellular redox homeostasis.[1][2] It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[3] Cystine is subsequently reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5][6] In various cancer types, the upregulation of SLC7A11 is a key survival mechanism, allowing tumor cells to combat high levels of oxidative stress inherent to their microenvironment and to resist therapies that rely on the generation of reactive oxygen species (ROS).[3][6] Consequently, the inhibition of SLC7A11 has emerged as a promising therapeutic strategy to selectively target and eliminate cancer cells. This technical guide provides an in-depth overview of the mechanism of action of SLC7A11 inhibitors, with a focus on the induction of ferroptosis, a unique iron-dependent form of programmed cell death.
Core Mechanism of Action: Induction of Ferroptosis
The primary mechanism by which SLC7A11 inhibitors exert their cytotoxic effects is through the induction of ferroptosis.[1][5] This process can be dissected into a series of sequential molecular events following the blockade of SLC7A11 function.
-
Inhibition of Cystine Uptake: SLC7A11 inhibitors directly bind to and block the transporter, preventing the import of extracellular cystine.[5]
-
Depletion of Intracellular Cysteine and Glutathione: The cessation of cystine uptake leads to a rapid depletion of the intracellular cysteine pool. As cysteine is the rate-limiting amino acid for GSH synthesis, its scarcity results in a significant drop in intracellular GSH levels.[4][5]
-
Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage.[4] The depletion of GSH renders GPX4 inactive.
-
Accumulation of Lipid Reactive Oxygen Species (ROS): With an inactive GPX4 and a diminished antioxidant capacity, lipid-based ROS accumulate unchecked within the cell, particularly at the cell membrane.[7]
-
Iron-Dependent Lipid Peroxidation: The accumulation of lipid ROS, in the presence of cellular iron, leads to a catalytic, iron-dependent peroxidation of polyunsaturated fatty acids within the cell membranes. This process, known as lipid peroxidation, results in extensive membrane damage.
-
Ferroptotic Cell Death: The catastrophic loss of membrane integrity culminates in a form of regulated cell death termed ferroptosis, which is morphologically and biochemically distinct from other cell death modalities like apoptosis.[5]
Quantitative Data on SLC7A11 Inhibitors
The following table summarizes the available quantitative data for commonly studied SLC7A11 inhibitors. It is important to note that "SLC7A11-IN-2" is not a widely recognized public designation, and therefore, data for this specific compound is not available in the public domain. The table focuses on well-characterized inhibitors.
| Inhibitor | Target | Assay | Cell Line(s) | Potency/Effective Concentration | Reference |
| HG106 | SLC7A11 | [¹⁴C] Cystine Uptake | A549, H441 | Concentration-dependent inhibition (1.25-10 µM) | [8][9] |
| Cell Viability | KRAS-mutant cell lines | More potent than in KRAS wild-type cells | [8][9] | ||
| In vivo tumor growth | A549 xenograft | 2 or 4 mg/kg (i.p., daily) | [8] | ||
| Sulfasalazine | SLC7A11 | Cell Viability | KRAS-mutant cell lines | Lower IC50 than in KRAS wild-type cells | [9] |
| In vivo tumor growth | LSL-KrasG12D mouse model | 250 mg/kg (daily) | [9][10] | ||
| Erastin | System xc- | Ferroptosis Induction | HT-1080, various cancer cells | Typically 10 µM for 24 hours | [11] |
| Cell Viability | HGC-27 | IC30 ≈ 6.23 µM | [12] | ||
| Capsazepine | SLC7A11 | Cystine Uptake | Triple-negative breast cancer cells | Effective inhibition (concentration not specified) | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of SLC7A11 inhibitors are provided below.
Cystine Uptake Assay
This assay directly measures the ability of a compound to inhibit the primary function of SLC7A11.
-
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-Cystine (radiolabeled)
-
Test inhibitor (e.g., HG106)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with the test inhibitor at various concentrations in HBSS for a specified time (e.g., 10 minutes).
-
Add [¹⁴C]-L-Cystine to each well to a final concentration of (e.g., 1 µCi/mL) and incubate for a defined period (e.g., 3 minutes).[8]
-
Rapidly wash the cells three times with ice-cold HBSS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
Intracellular Glutathione (GSH) Measurement
This assay determines the downstream effect of SLC7A11 inhibition on the primary antioxidant molecule.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
GSH/GSSG-Glo™ Assay kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves:
-
Lysis of the cells.
-
Incubation with a reagent that specifically measures total glutathione (GSH + GSSG) or oxidized glutathione (GSSG) alone.
-
Addition of a detection reagent that generates a luminescent signal proportional to the amount of GSH.
-
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the intracellular GSH concentration based on a standard curve.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the accumulation of ROS, a key event in the induction of ferroptosis.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with the test inhibitor for a specified duration (e.g., 6 hours).[8]
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate in the dark (e.g., 30 minutes at 37°C).
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Cell Viability Assay
This assay assesses the cytotoxic effect of the SLC7A11 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar (e.g., CCK-8)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).[8]
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the core signaling pathway of SLC7A11 inhibition and a typical experimental workflow for inhibitor characterization.
Caption: Signaling pathway of SLC7A11 inhibition leading to ferroptosis.
Caption: Experimental workflow for the characterization of an SLC7A11 inhibitor.
References
- 1. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. The Role of SLC7A11 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
- 11. p-cresyl.com [p-cresyl.com]
- 12. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLC7A11-IN-2: A Novel Inhibitor of the Cystine/Glutamate Antiporter System xc-
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLC7A11, the functional subunit of the cystine/glutamate antiporter system xc-, is a critical regulator of cellular redox homeostasis and a key player in the prevention of ferroptosis, a form of iron-dependent cell death. Its overexpression in various cancers is associated with tumor progression and therapeutic resistance, making it a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a recently identified small molecule inhibitor of SLC7A11. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes its effects on cellular pathways.
Core Function and Mechanism of Action of this compound
This compound, also identified as Compound 1, is a potent inhibitor of the SLC7A11/xCT axis. Its primary function is to disrupt the delicate redox balance within cancer cells, leading to cell death. The mechanism of action of this compound involves the direct inhibition of the cystine import function of SLC7A11. This inhibition leads to a cascade of intracellular events:
-
Depletion of Intracellular Cysteine and Glutathione: By blocking the uptake of extracellular cystine, this compound prevents its reduction to cysteine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This leads to a significant reduction in intracellular GSH levels.
-
Induction of Oxidative Stress: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of heightened oxidative stress.
-
Induction of Cell Death: The accumulation of ROS and the disruption of redox homeostasis ultimately trigger cell death in cancer cells that are highly dependent on SLC7A11 for survival. Studies have shown this induced cell death to be a form of apoptosis in HeLa cells.[1]
Molecular dynamics simulations have suggested that this compound exhibits a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, Erastin, indicating its potential for high potency.[1][2] this compound has been identified as a promising candidate for further research in the context of cervical cancer.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro characterization of this compound in HeLa cervical cancer cells.
Table 1: In Vitro Efficacy of this compound in HeLa Cells
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 10.23 µM | HeLa | [2] |
Table 2: Effect of this compound on Intracellular Biomarkers in HeLa Cells
| Biomarker | Treatment | Fold Change vs. Control | Reference |
| Glutathione (GSH) | 25 µM this compound (24h) | Significant Decrease | [1] |
| Reactive Oxygen Species (ROS) | This compound | Significant Increase | [1] |
| Extracellular Glutamate | This compound | Significant Increase | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC7A11 Inhibition by this compound
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of SLC7A11 inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for this compound in vitro characterization.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication identifying this compound (Compound 1).[1]
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC₅₀ value.
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 0 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erastin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Intracellular Glutathione (GSH) Assay
This protocol measures the levels of intracellular GSH following treatment with this compound.
-
Cell Seeding and Treatment: Seed HeLa cells in a suitable format (e.g., 6-well plate) and treat with this compound at a specific concentration (e.g., 25 µM) and a vehicle control for a defined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
GSH Detection: Use a commercial GSH assay kit (e.g., a fluorometric or colorimetric kit) according to the manufacturer's instructions. This typically involves a reaction where GSH is oxidized, leading to a measurable change in fluorescence or absorbance.
-
Quantification: Measure the signal using a microplate reader. Normalize the GSH levels to the total protein concentration of each sample.
-
Data Analysis: Express the GSH levels in the treated cells as a percentage or fold change relative to the vehicle-treated control cells.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol is used to quantify the levels of intracellular ROS after treatment with this compound.
-
Cell Seeding and Treatment: Seed HeLa cells in a suitable format (e.g., 96-well black plate for fluorescence measurements) and treat with this compound and a vehicle control.
-
Probe Loading: After the desired treatment time, remove the medium and incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at a concentration of 10 µM for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 488 nm excitation and 525 nm emission for DCF).
-
Data Analysis: Express the ROS levels in the treated cells as a percentage or fold change relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound represents a promising new tool for researchers studying the role of system xc- in cancer biology and ferroptosis. Its potent inhibitory activity and favorable binding characteristics warrant further investigation. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties in in vivo models to assess its therapeutic potential. Furthermore, exploring the efficacy of this compound in a broader range of cancer cell lines with varying levels of SLC7A11 expression will be crucial in defining its potential clinical applications. The development of this inhibitor opens new avenues for targeting the metabolic vulnerabilities of cancer cells and overcoming therapeutic resistance.
References
An In-depth Technical Guide to SLC7A11-IN-2 and the Ferroptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. A key regulator of this pathway is the cystine/glutamate antiporter, system Xc-, with its functional subunit SLC7A11. Inhibition of SLC7A11 disrupts cellular antioxidant defenses, leading to ferroptotic cell death. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a novel small molecule inhibitor of SLC7A11. We will delve into its mechanism of action, the downstream signaling events leading to ferroptosis, detailed experimental protocols for its characterization, and a summary of its known quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel strategies to induce ferroptosis for therapeutic intervention.
Introduction to SLC7A11 and Ferroptosis
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system Xc- amino acid antiporter.[1][2] This transporter plays a critical role in maintaining cellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[2][3] Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2]
GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[3] The SLC7A11-GSH-GPX4 axis is a canonical pathway that suppresses ferroptosis.[1] Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Inhibition of SLC7A11 disrupts this protective axis, leading to the depletion of intracellular GSH, inactivation of GPX4, and the subsequent accumulation of lethal lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[2] Given that many cancer cells exhibit high expression of SLC7A11 to cope with elevated oxidative stress, targeting this transporter presents a promising anti-cancer strategy.[4]
This compound: A Novel SLC7A11 Inhibitor
This compound (also referred to as Compound 1) is a recently identified small molecule inhibitor of SLC7A11.[5][6] It was discovered through structure-based high-throughput virtual screening and has been shown to induce cell death in cancer cells by targeting the SLC7A11/xCT axis.[7][8]
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(2-hydroxybutyl)-N' |
| CAS Number | 14668-59-8[6] |
| Molecular Formula | C19H24N4O3[6] |
| Molecular Weight | 356.42 g/mol [6] |
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| IC50 | 10.23 μM | HeLa | [5][9][10] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of the inhibitor required to reduce the viability of the cells by 50%.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition sets off a cascade of intracellular events that ultimately lead to ferroptosis.
Signaling Pathway of this compound-Induced Ferroptosis
The binding of this compound to the SLC7A11 subunit of the system Xc- antiporter blocks the uptake of extracellular cystine. This leads to a depletion of the intracellular cysteine pool, which is a critical building block for glutathione (GSH) synthesis. The resulting decrease in GSH levels impairs the function of the antioxidant enzyme GPX4. Without its essential cofactor GSH, GPX4 can no longer effectively neutralize lipid peroxides. The accumulation of these lipid peroxides, in the presence of intracellular iron, leads to extensive damage to cellular membranes and culminates in ferroptotic cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. The primary cell line used in the initial characterization of this compound is the human cervical cancer cell line, HeLa.[5][7]
Cell Viability Assay (MTT or CCK-8)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Glutathione (GSH) Measurement
This assay quantifies the level of intracellular GSH to confirm that this compound is inhibiting the cystine-GSH axis.
Principle: Commercially available kits are often used, which are based on the reaction of a fluorescent or colorimetric probe with GSH. For example, a common method involves the reaction of monochlorobimane (MCB) with GSH, catalyzed by glutathione S-transferase (GST), to produce a fluorescent adduct.
Protocol:
-
Cell Culture and Treatment: Culture HeLa cells in a 6-well plate and treat with this compound at a concentration around its IC50 (e.g., 25 µM) and a vehicle control for 24 hours.[8]
-
Cell Lysis: Harvest the cells and lyse them according to the kit manufacturer's instructions to prepare a cell lysate.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the assay reagents provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the reaction to proceed.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the GSH concentration based on a standard curve generated with known concentrations of GSH. Compare the GSH levels in treated cells to the control cells.
Measurement of Reactive Oxygen Species (ROS)
This assay is used to detect the increase in intracellular ROS, a hallmark of oxidative stress and ferroptosis.
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment: Culture HeLa cells in a 6-well plate and treat with this compound (e.g., 25 µM) and a vehicle control for 24 hours.[8]
-
Probe Loading: Remove the treatment medium and incubate the cells with a medium containing DCFH-DA (typically 5-10 µM) for 20-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Quantify and compare the fluorescence intensity between the treated and control groups.
Glutamate Release Assay
This assay directly measures the inhibitory effect of this compound on the antiporter activity of system Xc-.
Principle: The activity of system Xc- involves the export of glutamate. Therefore, measuring the amount of glutamate released into the culture medium can serve as a direct readout of the transporter's function. Glutamate levels can be quantified using commercially available colorimetric or fluorometric assay kits.
Protocol:
-
Cell Culture and Treatment: Plate HeLa cells and treat with this compound (e.g., 25 µM) and a vehicle control for a specified time (e.g., 24 hours).[8]
-
Medium Collection: Collect the cell culture medium from each well.
-
Glutamate Quantification: Use a commercial glutamate assay kit to measure the concentration of glutamate in the collected medium, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of glutamate released from treated cells to that from control cells. A decrease in glutamate release indicates inhibition of system Xc-.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the SLC7A11/xCT transporter that induces ferroptosis in cancer cells. Its mechanism of action, centered on the depletion of intracellular glutathione and the subsequent accumulation of lipid peroxides, aligns with the canonical pathway of ferroptosis induction. The provided experimental protocols offer a framework for the further characterization of this and other similar compounds.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Selectivity and off-target effects: A comprehensive assessment of the selectivity of this compound and its potential off-target effects.
-
Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.[2]
-
Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
The continued exploration of SLC7A11 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies that exploit the ferroptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound MedChemExpress (MCE) [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
An In-depth Technical Guide on the Biological Activity of SLC7A11-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of SLC7A11-IN-2, a potent and selective inhibitor of the cystine/glutamate antiporter, system xc-, whose light chain subunit is SLC7A11. Overexpression of SLC7A11 is a hallmark of various cancers, where it plays a critical role in maintaining redox homeostasis and promoting tumor survival by preventing a form of iron-dependent cell death known as ferroptosis. This compound has emerged as a valuable research tool and a potential therapeutic candidate for cancers dependent on this transporter.
Quantitative Data Presentation
The inhibitory and anti-proliferative activities of this compound have been quantified across various cancer cell lines and in in-vivo models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10.23[1][2][3] |
| HCT-116 | Colorectal Carcinoma | 0.03[4] |
| MDA-MB-231 | Breast Cancer | 0.11[4] |
| MCF-7 | Breast Cancer | 0.18[4] |
| HepG2 | Liver Carcinoma | 0.17[4] |
| LO2 | Normal Liver | 0.27[4] |
Table 2: In Vivo Anti-tumor Efficacy of SLC7A11-IN-1 (a related compound)
| Animal Model | Tumor Type | Dosage | Route of Administration | Tumor Growth Inhibition |
| Mice | Not Specified | 2 mg/kg | Intravenous (i.v.) | 60.7%[4] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition blocks the uptake of extracellular cystine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). The depletion of intracellular GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This cascade of events can trigger multiple cell death pathways, including apoptosis and ferroptosis, and also leads to DNA damage. Molecular dynamics simulations suggest that this compound has a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, Erastin[1][2][3].
Experimental Protocols
Detailed methodologies for key experiments to characterize the biological activity of this compound are provided below.
Cell Viability Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Intracellular Glutathione (GSH) Assay
This assay quantifies the level of intracellular GSH following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with this compound at a specified concentration (e.g., 1 µM) for a defined time (e.g., 15 hours)[4].
-
Cell Lysis: Harvest and lyse the cells to release intracellular components.
-
GSH Detection: Use a commercial GSH assay kit (e.g., GSH/GSSG-Glo™ Assay) that employs a luminescent or fluorescent method to quantify GSH levels.
-
Data Normalization: Normalize the GSH levels to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
-
Data Analysis: Compare the GSH levels in treated cells to those in vehicle-treated control cells.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the GSH assay.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence levels of treated cells to control cells to determine the relative increase in ROS.
Cell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in the upper chamber in serum-free medium containing this compound (e.g., 0.5 µM)[4].
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24 hours).
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Data Analysis: Count the number of invaded cells under a microscope and compare the results between treated and control groups.
Apoptosis and Cell Cycle Analysis
This analysis determines the effect of this compound on cell cycle progression and apoptosis induction.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 0.5 µM) for 24 hours[4].
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.
-
Staining: For apoptosis, stain cells with Annexin V and propidium iodide (PI). For cell cycle analysis, treat cells with RNase and stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For apoptosis, quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent inhibitor of the SLC7A11 transporter with significant anti-proliferative and anti-metastatic activity in a range of cancer cell lines. Its mechanism of action, involving the depletion of intracellular glutathione and the induction of oxidative stress, makes it a valuable tool for studying the role of SLC7A11 in cancer biology and a promising lead compound for the development of novel anticancer therapies targeting ferroptosis and redox vulnerabilities. Further in-vivo characterization and pharmacokinetic studies are warranted to fully assess its therapeutic potential.
References
The Impact of SLC7A11 Inhibition on Cellular Glutathione Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Solute Carrier Family 7 Member 11 (SLC7A11) in maintaining cellular glutathione (GSH) homeostasis and the consequences of its inhibition. SLC7A11, the functional subunit of the system xc- cystine/glutamate antiporter, is a critical transporter for the uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione.[1][2][3][4][5] Inhibition of SLC7A11 leads to a depletion of intracellular cysteine and subsequent reduction in GSH levels, rendering cells, particularly cancer cells that often overexpress this transporter, vulnerable to oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[1][2][3][4][5] This guide will detail the mechanism of action of SLC7A11, the effects of its inhibition on glutathione metabolism with a focus on the well-characterized inhibitors erastin and sulfasalazine, and provide comprehensive experimental protocols for studying these effects.
Introduction: SLC7A11 and Glutathione Synthesis
SLC7A11 is a multipass transmembrane protein that, together with the regulatory subunit SLC3A2, forms the system xc- antiporter.[6] This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[6] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[1]
Glutathione exists in two forms: the reduced form (GSH) and the oxidized form (GSSG). GSH is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides and preventing ferroptosis.[1][2] The ratio of GSH to GSSG is a key indicator of cellular redox status.
dot
Caption: Signaling pathway of SLC7A11-mediated glutathione synthesis and ferroptosis inhibition.
The Impact of SLC7A11 Inhibition on Glutathione Levels
Inhibition of SLC7A11 disrupts the uptake of cystine, leading to a cascade of intracellular events culminating in the depletion of glutathione. This section summarizes the quantitative effects of two widely used SLC7A11 inhibitors, erastin and sulfasalazine, on cellular GSH levels. Although specific data for "SLC7A11-IN-2" is not publicly available, the data presented for these inhibitors serve as a representative model for the effects of SLC7A11 inhibition.
Quantitative Data on Glutathione Depletion
The following tables summarize the observed effects of erastin and sulfasalazine on intracellular glutathione levels in various cancer cell lines.
Table 1: Effect of Erastin on Intracellular Glutathione Levels
| Cell Line | Erastin Concentration | Treatment Duration | % Reduction in GSH (Mean ± SD) | Reference |
| HeLa | 10 µM | 24 hours | ~50% | [1][7][8] |
| NCI-H1975 | 10 µM | 24 hours | ~40% | [1][7][8] |
| B16F10 | 10 µM | 12 hours | ~60% | [3] |
| HT-1080 | 10 µM | 8 hours | ~80% | [9] |
Table 2: Effect of Sulfasalazine on Intracellular Glutathione Levels
| Cell Line | Sulfasalazine Concentration | Treatment Duration | % Reduction in GSH (Mean ± SD) | Reference |
| B16F10 | 200 µM | 12 hours | ~40% | [3] |
| B16F10 | 200 µM | 24 hours | ~60% | [3] |
| MCF-7 | 0.5 mM | 24 hours | ~50% | [10][11] |
| MDA-MB-231 | 0.3 mM | 24 hours | >50% | [10][11] |
| USPC-1 | 400 µM | 48 hours | Significant depletion | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of SLC7A11 inhibitors on glutathione levels and downstream cellular processes.
Measurement of Intracellular Glutathione (GSH/GSSG Ratio)
Principle: The GSH/GSSG-Glo™ Assay is a luminescence-based method for quantifying total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) in cultured cells. The ratio of GSH to GSSG is a critical indicator of cellular redox status.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the SLC7A11 inhibitor (e.g., erastin or sulfasalazine) at the desired concentrations and for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis:
-
For Total Glutathione: Add 50 µL of Total Glutathione Lysis Reagent to each well.
-
For GSSG: Add 50 µL of Oxidized Glutathione Lysis Reagent to a parallel set of wells. This reagent contains a blocking agent to prevent the detection of GSH.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes with gentle shaking to ensure cell lysis.
-
Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to all wells. This reagent contains glutathione S-transferase (GST) and a luciferin precursor that is converted to luciferin in the presence of GSH.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Luciferin Detection: Add 100 µL of Luciferin Detection Reagent to all wells. This reagent contains luciferase, which catalyzes the light-producing reaction with luciferin.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Calculation: Calculate the concentrations of total glutathione and GSSG based on a standard curve. The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration.
dot
Caption: Experimental workflow for the GSH/GSSG-Glo™ Assay.
Western Blot Analysis of SLC7A11 and GPX4
Principle: Western blotting is used to detect and quantify the protein levels of SLC7A11 and the downstream effector GPX4. Inhibition of SLC7A11 can sometimes lead to compensatory changes in its expression, and a decrease in GPX4 levels is a hallmark of ferroptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the SLC7A11 inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLC7A11 and GPX4 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Downstream Consequences of Glutathione Depletion: Ferroptosis
The primary consequence of severe glutathione depletion induced by SLC7A11 inhibition is the induction of ferroptosis. This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides.
dot
Caption: Logical relationship of SLC7A11 inhibition leading to ferroptosis.
Conclusion
Inhibition of SLC7A11 presents a promising therapeutic strategy, particularly in oncology, by targeting the metabolic vulnerability of cancer cells dependent on high levels of glutathione. By blocking cystine uptake, SLC7A11 inhibitors effectively deplete intracellular GSH, leading to increased oxidative stress and the induction of ferroptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between SLC7A11, glutathione metabolism, and ferroptosis, and to evaluate the efficacy of novel SLC7A11 inhibitors. Further research into specific inhibitors like "this compound" is warranted to expand the therapeutic arsenal against cancers and other diseases characterized by SLC7A11 overexpression.
References
- 1. researchgate.net [researchgate.net]
- 2. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the glutathione synthesis pathway on sulfasalazine-treated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 9. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfasalazine-induced reduction of glutathione levels in breast cancer cells: enhancement of growth-inhibitory activity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
SLC7A11-IN-2: A Selective Inhibitor of the Cystine/Glutamate Antiporter System xc-
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system xc- cystine/glutamate antiporter. This transmembrane protein plays a critical role in cellular homeostasis by mediating the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] Upregulation of SLC7A11 is a hallmark of various cancers, where it supports tumor growth and confers resistance to therapies by mitigating oxidative stress and inhibiting a form of iron-dependent cell death known as ferroptosis.[4] Consequently, SLC7A11 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a recently identified small molecule inhibitor of SLC7A11.
This compound (also referred to as "compound 1" in initial discovery studies) is a potent inhibitor of the SLC7A11/xCT axis.[5][6][7][8] It has been shown to induce cell death in cancer cells by depleting intracellular glutathione levels and increasing oxidative stress.[5][8] Molecular dynamics simulations suggest that this compound exhibits a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, erastin.[6][7] This guide will detail the available quantitative data, experimental methodologies for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies conducted on HeLa cervical cancer cells.
Table 1: In Vitro Efficacy of this compound in HeLa Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 10.23 µM | HeLa | [8] |
Table 2: Effects of this compound on Cellular Biomarkers in HeLa Cells (24-hour treatment)
| Biomarker | Treatment (25 µM) | Effect | Reference |
| Intracellular Glutathione (GSH) | This compound | Significant Decrease | [5] |
| Intracellular Glutamate | This compound | Significant Increase | [5] |
| Intracellular Reactive Oxygen Species (ROS) | This compound | Significant Increase | [5] |
Table 3: Comparative Cytotoxicity of this compound and Erastin in HeLa Cells (36-hour incubation)
| Concentration (µM) | This compound (% Viability) | Erastin (% Viability) | Reference |
| 50 | ~20% | ~50% | [5] |
| 25 | ~30% | ~70% | [5] |
| 12.5 | ~40% | ~80% | [5] |
| 6.25 | ~60% | ~80% | [5] |
| 3.13 | ~80% | Not specified | [5] |
Note: While this compound is presented as a selective inhibitor, comprehensive selectivity profiling against other solute carrier transporters or a broader panel of cellular targets has not yet been published. The available data primarily focuses on its activity on the SLC7A11/xCT axis.
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition disrupts the delicate redox balance within cancer cells, leading to a cascade of events culminating in cell death.
As depicted in the diagram, this compound blocks the import of cystine. This leads to a depletion of intracellular cysteine and, consequently, a reduction in GSH synthesis. The diminished GSH pool compromises the cell's antioxidant capacity, leading to an accumulation of reactive oxygen species (ROS) and lipid peroxides. The enzyme glutathione peroxidase 4 (GPX4), which requires GSH as a cofactor to neutralize lipid peroxides, becomes inactive. The resulting buildup of lipid peroxides triggers ferroptosis, a specific form of regulated cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SLC7A11 inhibitors like this compound.
Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
-
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 2 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Replace the culture medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time points (e.g., 12, 24, 36, 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Intracellular Glutathione (GSH) Measurement
This assay quantifies the impact of the inhibitor on the intracellular GSH pool.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Seed HeLa cells in 6-well plates.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) for 24 hours.
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Measure the total glutathione and oxidized glutathione (GSSG) levels using a luminometer.
-
Calculate the concentration of reduced GSH.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
This assay measures the level of oxidative stress induced by the inhibitor.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells in 6-well plates.
-
Treat cells with this compound (e.g., 25 µM) for the desired duration.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells and resuspend in PBS.
-
Analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm).[9][10][11]
-
Experimental and Logical Workflows
The characterization of a selective SLC7A11 inhibitor involves a logical progression of experiments, from initial screening to detailed mechanistic studies.
Conclusion
This compound is a promising inhibitor of the SLC7A11/xCT axis, demonstrating potent cytotoxic effects in cancer cells through the induction of oxidative stress and ferroptosis.[5][8] Its apparently stronger binding affinity compared to erastin suggests it may be a valuable tool for studying the role of SLC7A11 in cancer biology and a potential starting point for the development of novel therapeutics.[6][7] However, further studies are required to comprehensively establish its selectivity profile and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other molecules targeting this critical cancer vulnerability.
References
- 1. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of a Novel SLC7A11 Inhibitor: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and initial development of a novel inhibitor of Solute Carrier Family 7 Member 11 (SLC7A11), designated as compound 1 (PubChem CID: 3492258). This document provides a comprehensive overview of the discovery process, mechanism of action, and in vitro validation of this potential therapeutic agent. All quantitative data is summarized for clarity, and detailed experimental protocols for key cited experiments are provided.
Introduction: SLC7A11 as a Therapeutic Target in Oncology
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional light-chain subunit of the system Xc- cystine/glutamate antiporter.[1][2] This antiporter plays a critical role in maintaining intracellular redox homeostasis by mediating the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2]
In numerous cancer types, SLC7A11 is significantly upregulated, which enhances the cancer cells' antioxidant capacity and confers resistance to ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2] By inhibiting ferroptosis, SLC7A11 promotes tumor growth, metastasis, and resistance to therapies.[1][2] Consequently, the inhibition of the SLC7A11/xCT axis has emerged as a promising therapeutic strategy for various malignancies, including cervical cancer.[1][2]
Discovery of Compound 1: An In Silico Approach
Compound 1 was identified as a potential SLC7A11 inhibitor through a structure-based high-throughput virtual screening of the Specs database, which contains over 200,000 compounds.[1] The discovery workflow involved several key computational steps.
In Vitro Validation and Mechanism of Action
The therapeutic potential of compound 1 was assessed through a series of in vitro experiments using the HeLa cervical cancer cell line. These studies confirmed that compound 1 targets the SLC7A11/xCT axis, leading to a disruption of redox balance and subsequent cell death.[1][2]
Signaling Pathway
The mechanism of action of compound 1 is centered on the inhibition of SLC7A11, which sets off a cascade of intracellular events culminating in ferroptotic cell death.
Quantitative Data Summary
The following table summarizes the quantitative findings from the in vitro evaluation of compound 1 against HeLa cells.
| Parameter | Compound 1 | Erastin (Positive Control) | Cell Line | Notes |
| Glutathione (GSH) Levels | Significant Reduction | Significant Reduction | HeLa | Both compounds at 25 µM for 24h.[2] |
| Reactive Oxygen Species (ROS) Levels | Significant Increase | Significant Increase | HeLa | Both compounds at 25 µM for 24h.[2] |
| Cell Migration | Significant Inhibition | Significant Inhibition | HeLa | Both compounds at 4 µM for 24h.[1] |
| 3D Tumor Spheroid Growth | Irregular growth and unclear edges | Less pronounced effect | HeLa | Compound 1 at 5 µM and 10 µM; Erastin at 10 µM.[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to validate the activity of compound 1.
In Silico Screening
-
Protein Preparation : The crystal structure of SLC7A11 (PDB ID: 7EPZ) was prepared using the Protein Preparation Wizard in Maestro.
-
Ligand Preparation : The Specs database was prepared using LigPrep to generate low-energy 3D conformations.
-
Molecular Docking : Glide was used for molecular docking in two modes: Standard Precision (SP) and Extra Precision (XP).
-
Filtering : The top 5,000 compounds from both SP and XP docking were filtered based on Lipinski's Rule of Five and Jorgensen's Rule of Three. The common compounds from both filtered sets were selected for further analysis.
Cell Culture
-
Cell Line : Human cervical cancer cell line, HeLa, was used for all in vitro experiments.
-
Culture Conditions : Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Intracellular Glutathione (GSH) Assay
-
Seeding : HeLa cells were seeded in 96-well plates.
-
Treatment : Cells were treated with 25 µM of compound 1 or erastin for 24 hours.
-
Detection : Intracellular GSH levels were measured using a commercial GSH assay kit according to the manufacturer's instructions.
Intracellular Reactive Oxygen Species (ROS) Assay
-
Seeding : HeLa cells were seeded in 96-well plates.
-
Treatment : Cells were treated with 25 µM of compound 1 or erastin for 24 hours.
-
Detection : Intracellular ROS levels were detected using the DCFH-DA probe. The fluorescence intensity was measured using a microplate reader.
Cell Migration Assay (Transwell)
-
Seeding : HeLa cells were seeded in the upper chamber of a Transwell insert.
-
Treatment : The lower chamber contained a medium with 4 µM of compound 1 or erastin as a chemoattractant.
-
Incubation : The plate was incubated for 24 hours to allow cell migration.
-
Quantification : Migrated cells on the lower surface of the membrane were stained and counted.
3D Tumor Spheroid Assay
-
Spheroid Formation : HeLa cells were seeded in 96-well ultra-low attachment round-bottom plates to form spheroids.
-
Treatment : Spheroids were treated with 5 µM and 10 µM of compound 1 or 10 µM of erastin.
-
Analysis : The morphology and growth of the spheroids were observed and imaged using a microscope.
References
Target Validation of SLC7A11 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 7 member 11 (SLC7A11), the functional subunit of the system xc- cystine/glutamate antiporter, has emerged as a critical target in oncology.[1] Overexpressed in a multitude of cancers, SLC7A11 plays a pivotal role in maintaining cellular redox homeostasis by importing cystine for the synthesis of the master antioxidant, glutathione (GSH).[2] This protective mechanism allows cancer cells to withstand high levels of oxidative stress inherent to their malignant phenotype and contributes significantly to therapeutic resistance.[3][4] Consequently, inhibiting SLC7A11 presents a promising strategy to induce a specific form of iron-dependent cell death known as ferroptosis, thereby offering a novel avenue for cancer treatment.[5] This technical guide provides a comprehensive overview of the target validation process for SLC7A11 inhibitors, using representative data from well-characterized potent inhibitors of the transporter. It details the core signaling pathways, experimental workflows for target validation, and methodologies for assessing downstream pharmacological effects. While this guide focuses on the general principles of SLC7A11 inhibitor validation, it is important to note that specific data for a compound designated "SLC7A11-IN-2" is not available in the public domain. The quantitative data and protocols provided herein are based on representative, potent, and selective SLC7A11 inhibitors found in the literature.
The SLC7A11 Signaling Axis in Cancer
SLC7A11 is a multipass transmembrane protein that, in concert with its chaperone protein SLC3A2 (CD98hc), facilitates the import of extracellular cystine in exchange for intracellular glutamate.[1][6] Intracellular cystine is rapidly reduced to cysteine, the rate-limiting precursor for GSH synthesis.[3] GSH, in turn, is a critical cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[4][7] In cancer cells, the upregulation of SLC7A11 is often driven by transcription factors such as NRF2 and ATF4, which are activated under conditions of oxidative stress.[1] By inhibiting SLC7A11, small molecules can deplete intracellular cysteine and GSH, leading to the inactivation of GPX4, accumulation of lipid reactive oxygen species (ROS), and subsequent ferroptotic cell death.[5][8]
Target Validation Workflow
Validating SLC7A11 as the direct target of a novel inhibitor is a critical step in drug development. This process involves a multi-pronged approach to demonstrate target engagement, measure the inhibitor's potency and selectivity, and confirm that the observed cellular phenotype is a direct consequence of SLC7A11 inhibition.
Quantitative Data for Representative SLC7A11 Inhibitors
The following tables summarize quantitative data for well-characterized SLC7A11 inhibitors. This data is essential for comparing the potency and efficacy of new chemical entities.
Table 1: In Vitro Potency of Representative SLC7A11 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Erastin | HT-1080 | Cell Viability | ~5 µM | [9] |
| Sulfasalazine | A549 | Cell Viability | ~200 µM | [8] |
| HG106 | KRAS-mutant LUAD | Cell Viability | ~50 nM | [8] |
| IKE | BJeLR | Cell Viability | ~250 nM | [10] |
| Capsazepine | TNBC cells | Cystine Uptake | Not specified | [4] |
Table 2: In Vivo Efficacy of Representative SLC7A11 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| Sulfasalazine | MCF-7 Xenograft | Not specified | Reduced tumor growth | [11] |
| HG106 | KRAS-mutant LUAD Xenograft | Not specified | Decreased tumor burden | [8] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HT-1080) to 80-90% confluency.
-
Treat cells with the SLC7A11 inhibitor at various concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SLC7A11 in each sample by Western blotting using an anti-SLC7A11 antibody.
-
Plot the percentage of soluble SLC7A11 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cell Viability Assay (IC50 Determination)
This assay measures the concentration of the inhibitor required to reduce cell viability by 50%.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth over the assay period.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the SLC7A11 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Measurement of Intracellular Glutathione (GSH)
This protocol quantifies the level of the key downstream biomarker, GSH, following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the SLC7A11 inhibitor at its IC50 concentration for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
GSH Quantification: Measure intracellular GSH levels using a commercially available kit, such as the GSH/GSSG-Glo™ Assay (Promega), which measures the ratio of reduced to oxidized glutathione. Alternatively, HPLC-based methods with derivatization can be used for more precise quantification.
-
Data Normalization: Normalize GSH levels to the total protein concentration in each sample. A significant decrease in the GSH/GSSG ratio upon inhibitor treatment is expected.
Lipid ROS Assay
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.
Protocol:
-
Cell Treatment: Treat cells with the SLC7A11 inhibitor, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
Staining: Add the fluorescent probe C11-BODIPY™ 581/591 (Thermo Fisher Scientific) to the cells at a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.
-
Analysis: Wash the cells with PBS and analyze by flow cytometry. Oxidation of the probe results in a shift in fluorescence from red to green. An increase in the green fluorescence intensity indicates an accumulation of lipid ROS.
Genetic Knockout of SLC7A11 using CRISPR-Cas9
To confirm that the inhibitor's effects are on-target, a genetic knockout of SLC7A11 is performed. The inhibitor should have no effect on the viability of the knockout cells.
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the SLC7A11 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmids.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.
-
Validation: Expand the clones and validate the knockout of SLC7A11 by Western blotting and Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Treat the SLC7A11 knockout and wild-type parental cells with the SLC7A11 inhibitor and perform cell viability assays. The knockout cells should exhibit resistance to the inhibitor.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the SLC7A11 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle and treatment groups. Administer the SLC7A11 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., histology, biomarker analysis). A significant reduction in tumor growth in the treated group compared to the vehicle group indicates in vivo efficacy.
Conclusion
The validation of a novel SLC7A11 inhibitor requires a rigorous and systematic approach. By employing the experimental strategies outlined in this guide, researchers can confidently establish target engagement, determine inhibitor potency, and confirm the on-target mechanism of action, paving the way for further preclinical and clinical development. The targeting of the SLC7A11-GSH-GPX4 axis to induce ferroptosis remains a highly promising and actively investigated strategy in the quest for new cancer therapeutics.
References
- 1. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
SLC7A11-IN-2: A Potent Inhibitor of the Cystine/Glutamate Antiporter for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SLC7A11, also known as xCT, is a key component of the cystine/glutamate antiporter system Xc(-), playing a critical role in maintaining cellular redox homeostasis by facilitating the uptake of cystine for glutathione (GSH) synthesis. Its overexpression in various cancers is associated with tumor progression and therapeutic resistance, making it a compelling target for anticancer drug development. SLC7A11-IN-2 is a recently identified small molecule inhibitor of SLC7A11. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its investigation.
Chemical Structure and Physicochemical Properties
This compound, systematically named 2-(2-hydroxybutyl)-N',N''-diphenylmalonohydrazide, was identified through structure-based high-throughput virtual screening. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Synonym | Compound 1, 2-(2-hydroxybutyl)-N',N''-diphenylmalonohydrazide | [1][2] |
| CAS Number | 14668-59-8 | [3] |
| Molecular Formula | C₁₉H₂₄N₄O₃ | [3] |
| Molecular Weight | 356.42 g/mol | [3] |
| Appearance | Solid | - |
| Purity | ≥98% | - |
| Chemical Structure | (Structure not available in current public sources) | - |
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the SLC7A11/xCT transporter. By blocking SLC7A11, it prevents the cellular uptake of cystine, which is the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). The depletion of intracellular GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. This cascade of events ultimately induces cancer cell death.[1][2] Molecular dynamics simulations have indicated that this compound exhibits a stronger binding affinity to SLC7A11 as compared to the well-known SLC7A11 inhibitor, erastin.[2]
The signaling pathway affected by this compound is central to cellular redox homeostasis and ferroptosis, a form of iron-dependent regulated cell death.
Biological Activity
This compound has been shown to induce cell death in cervical cancer cells (HeLa) by disrupting their oxidative balance.[1][2] The key in vitro biological activities are summarized below.
| Parameter | Cell Line | Value | Effect | Source |
| IC₅₀ | HeLa | 10.23 µM | Inhibition of cell viability | - |
| Glutathione (GSH) Levels | HeLa | - | Decreased | [1] |
| Glutamate Levels | HeLa | - | Increased extracellularly | |
| Reactive Oxygen Species (ROS) Levels | HeLa | - | Increased | [2] |
| Cell Migration | HeLa | - | Inhibited | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.[2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value.
Glutathione (GSH) Level Measurement
-
Cell Treatment: Treat HeLa cells with 25 µM of this compound for 24 hours.
-
Cell Lysis: Harvest and lyse the cells according to the instructions of a commercial GSH assay kit.
-
GSH Detection: Perform the GSH detection assay following the manufacturer's protocol, which typically involves a colorimetric or fluorometric reaction.
-
Quantification: Measure the signal (absorbance or fluorescence) and determine the GSH concentration relative to the total protein concentration of the cell lysate.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat HeLa cells with this compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Wash the cells with PBS and harvest them.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the intracellular ROS levels.
Experimental Workflow Diagram
The general workflow for evaluating the in vitro effects of this compound is depicted below.
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been identified in the current scientific literature. The compound was initially discovered through computational screening of existing chemical libraries.
Conclusion and Future Perspectives
This compound is a promising inhibitor of the SLC7A11/xCT axis with demonstrated in vitro activity against cervical cancer cells. Its mechanism of action, involving the depletion of glutathione and induction of oxidative stress, makes it a valuable tool for studying the role of SLC7A11 in cancer biology and for the development of novel anticancer therapeutics. Further research is warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models. The development of a scalable synthesis protocol will also be crucial for advancing its preclinical and potential clinical development.
References
Methodological & Application
Application Notes and Protocols for Characterization of SLC7A11 Inhibitors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional light chain subunit of the system xc- cystine/glutamate antiporter.[1][2] This transporter plays a critical role in cellular homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[1][3] The imported cystine is subsequently reduced to cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] By maintaining intracellular GSH levels, SLC7A11 protects cells from oxidative stress and inhibits a form of iron-dependent regulated cell death known as ferroptosis.[1][4][5]
In numerous cancers, SLC7A11 is overexpressed, which helps tumor cells withstand high levels of oxidative stress within the tumor microenvironment and confers resistance to certain therapies.[3][4][6] Consequently, SLC7A11 has emerged as a promising therapeutic target, and its inhibition can lead to GSH depletion, increased lipid peroxidation, and ultimately, ferroptotic cell death in cancer cells.[1][4]
These application notes provide a detailed experimental framework for characterizing a novel or generic SLC7A11 inhibitor (herein referred to as SLC7A11-IN-2) in a cell culture setting. The protocols outlined below describe methods to assess the inhibitor's impact on cell viability, its ability to induce ferroptosis, and its effect on the SLC7A11-mediated pathway.
Data Presentation: Expected Outcomes of SLC7A11 Inhibition
The following tables summarize representative quantitative data for known SLC7A11 inhibitors and related experimental readouts. These values can serve as a benchmark for evaluating the efficacy of a novel inhibitor like this compound.
Table 1: Cell Viability and Ferroptosis Induction in Cancer Cell Lines
| Cell Line | Treatment Condition | Assay | Result | Reference |
| UMRC6 | RSL3 (600 nM, 6h) | Lipid Peroxidation (BODIPY C11) | Increased lipid peroxidation | [7] |
| UMRC6 | ML162 (indicated concentrations, 10h) | Cell Viability | Dose-dependent decrease in viability | [7] |
| 786-O (SLC7A11-high) | H₂O₂ (1 mM, 20h) | Cell Death (PI Staining) | Increased cell death | [8] |
| H1299 (SLC7A11-high) | H₂O₂ (1 mM, 20h) | Cell Death (PI Staining) | Increased cell death | [8] |
Table 2: Biochemical Effects of SLC7A11 Modulation
| Cell Line | Condition | Parameter Measured | Result | Reference |
| 786-O (SLC7A11-high) | H₂O₂ (1 mM, 2h) | Intracellular Cystine | Significant Increase | [8] |
| 786-O (SLC7A11-high) | H₂O₂ (1 mM, 2h) | GSSG/GSH Ratio | Significant Increase | [8] |
| H1299 (SLC7A11-low, moderate, high) | --- | Cystine Uptake | ~2-10 fold increase with SLC7A11 expression | [9] |
| 786-O (SLC7A11-low, moderate, high) | --- | Cystine Uptake | ~2-10 fold increase with SLC7A11 expression | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines with varying SLC7A11 expression (e.g., A549, H1299, 786-O)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Ferrostatin-1 (Fer-1) and Deferoxamine (DFO) as ferroptosis inhibitors[7]
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays)
-
96-well clear-bottom, white-walled plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete medium. Also, prepare 2X stock solutions of positive controls (e.g., Erastin or RSL3) and negative controls (vehicle, e.g., DMSO). For rescue experiments, prepare 2X stock solutions containing this compound with or without ferroptosis inhibitors like Fer-1 (e.g., 5 µM) or DFO (e.g., 100 µM).[7]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Viability Measurement: After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Lipid Peroxidation Assay (Induction of Ferroptosis)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
BODIPY™ 581/591 C11 reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 6-24 hours).[7] Include a positive control (e.g., RSL3) and a vehicle control.
-
Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in a buffer containing BODIPY™ 581/591 C11 (e.g., 10 µM) and incubate for 30 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and resuspend them in PBS. Analyze the cells using a flow cytometer. The oxidized form of the dye will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Intracellular Glutathione (GSH) Assay
This protocol quantifies the level of intracellular GSH, which is expected to decrease upon SLC7A11 inhibition.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
GSH Measurement: Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves lysing the cells and then adding reagents that react specifically with GSH to produce a luminescent signal.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the change in GSH levels relative to the vehicle-treated control.
Mandatory Visualizations
Caption: SLC7A11-mediated pathway and induction of ferroptosis by an inhibitor.
Caption: Experimental workflow for characterizing an SLC7A11 inhibitor.
References
- 1. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting xCT/SLC7A11 induces ferroptosis of myofibroblastic hepatic stellate cells but exacerbates chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of SLC7A11 in Cancer: Friend or Foe? [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SLC7A11 expression level dictates differential responses to oxidative stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of SLC7A11-IN-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SLC7A11, also known as xCT, is the functional light chain subunit of the system Xc- cystine/glutamate antiporter.[1][2] This transporter plays a critical role in cellular redox homeostasis by mediating the uptake of extracellular cystine in exchange for intracellular glutamate.[1][3] Once inside the cell, cystine is reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3][4] Many cancer cells upregulate SLC7A11 to meet the high demand for antioxidants needed to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity.[5][6] This dependency on SLC7A11 presents a therapeutic vulnerability.
SLC7A11-IN-2 is a potent and selective small molecule inhibitor of SLC7A11. By blocking the uptake of cystine, this compound disrupts GSH synthesis, leading to the depletion of intracellular antioxidant capacity.[3] This results in an accumulation of reactive oxygen species (ROS), particularly lipid ROS, which ultimately induces a form of iron-dependent regulated cell death known as ferroptosis.[3][7] The induction of ferroptosis by inhibiting SLC7A11 is a promising therapeutic strategy for various cancers, especially those resistant to conventional therapies.[5][8]
These application notes provide detailed protocols for the in vitro characterization of this compound, including methods to assess its impact on cell viability, glutathione levels, reactive oxygen species production, lipid peroxidation, and target protein expression.
Mechanism of Action of SLC7A11 Inhibition
SLC7A11 facilitates the import of cystine, which is essential for the synthesis of glutathione (GSH) by the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[9] GSH is a critical cofactor for glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides and protects cells from ferroptosis.[10] Inhibition of SLC7A11 by this compound blocks cystine uptake, leading to GSH depletion and subsequent inactivation of GPX4. This results in the accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[7]
Caption: SLC7A11 signaling pathway and mechanism of inhibition.
Quantitative Data Summary
The potency of this compound should be evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric. Below is a template for presenting such data.
| Cell Line | Cancer Type | SLC7A11 Expression | IC50 of this compound (µM) |
| A549 | Lung Adenocarcinoma | High | Value |
| HCT116 | Colorectal Carcinoma | Moderate | Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | Value |
| Panc-1 | Pancreatic Cancer | Moderate | Value |
| U87-MG | Glioblastoma | High | Value |
Note: Values are placeholders and should be determined experimentally. Cell lines with higher SLC7A11 expression are anticipated to be more sensitive to this compound.[5]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for the cell viability assay.
Intracellular Glutathione (GSH) Assay
This protocol measures the direct downstream effect of SLC7A11 inhibition on the intracellular GSH pool.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
GSH/GSSG-Glo™ Assay kit
-
Luminometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration around the IC50 value (and a non-toxic concentration) for 24-48 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells according to the GSH/GSSG-Glo™ Assay kit protocol. This typically involves adding a lysis reagent that inactivates GSH reductase and stabilizes GSH and GSSG.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay for normalization.
-
Assay Procedure: Follow the manufacturer's protocol to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately. The amount of reduced GSH is calculated by subtracting GSSG from the total glutathione.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Normalize the GSH levels to the protein concentration for each sample. Compare the GSH levels in treated cells to the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the increase in intracellular ROS following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates or black, clear-bottom 96-well plates
-
This compound
-
CellROX™ Green Reagent or DCFDA/H2DCFDA
-
Hoechst 33342 (for nuclear staining/normalization)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., at the IC50 concentration) for a relevant time course (e.g., 6, 12, 24 hours).
-
Staining:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add pre-warmed medium containing CellROX™ Green (typically 5 µM) and Hoechst 33342 (1 µg/mL).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Wash: Remove the staining solution and wash the cells three times with warm PBS.
-
Data Acquisition:
-
Plate Reader: Measure the fluorescence intensity (CellROX™ Green: ~485 nm excitation / ~520 nm emission; Hoechst: ~350 nm excitation / ~461 nm emission).
-
Microscopy: Capture images using appropriate filter sets.
-
-
Data Analysis: Normalize the ROS signal (CellROX™ Green fluorescence) to the cell number (Hoechst fluorescence or cell count).
Lipid Peroxidation Assay
This assay provides a direct measurement of ferroptosis by detecting lipid peroxidation.
Materials:
-
Cancer cell lines
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor, as a control)
-
BODIPY™ 581/591 C11 reagent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound, vehicle, and a co-treatment of this compound with Ferrostatin-1 (e.g., 1 µM) for 24 hours.
-
Staining: Add BODIPY™ C11 to the culture medium at a final concentration of 2 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvest (for Flow Cytometry):
-
Wash cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS containing 1% FBS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells immediately. The oxidized form of BODIPY™ C11 shifts its emission from red to green. Measure the fluorescence in both channels (e.g., FITC for green, PE for red).
-
Microscopy: Image the cells using appropriate filter sets to visualize the red and green fluorescence.
-
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation. An increase in the green/red fluorescence ratio indicates lipid ROS accumulation.
Caption: General experimental workflow for inhibitor characterization.
Western Blot Analysis
This protocol is used to confirm the target engagement by observing changes in protein levels of SLC7A11 and key ferroptosis markers like GPX4.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-SLC7A11, anti-GPX4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Protocol:
-
Cell Lysis: Treat cells with this compound for 24-48 hours. Wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to the loading control (GAPDH or β-actin). A decrease in GPX4 levels is often observed as a consequence of SLC7A11 inhibition and ferroptosis induction.
References
- 1. Cystine/glutamate transporter - Wikipedia [en.wikipedia.org]
- 2. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of SLC7A11 in Tumor Progression and the Regulation Mechanisms Involved in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting SLC7A11 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SLC7A11 inhibitors in HeLa cell line experiments. The focus is on determining the appropriate dosage and evaluating the cellular response to inhibition of the SLC7A11/xCT cystine/glutamate antiporter system.
Introduction to SLC7A11
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system xc- amino acid transporter. It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[1] This process is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[2][3] In many cancer cells, including HeLa, SLC7A11 is upregulated to counteract the high levels of reactive oxygen species (ROS) produced by their increased metabolic rate.[3][4] Inhibition of SLC7A11 disrupts redox homeostasis, leading to increased intracellular ROS, and can induce cell death, making it a promising target for cancer therapy.[2][5][6]
SLC7A11-IN-2: A Representative Inhibitor
For the purposes of these protocols, we will refer to a representative SLC7A11 inhibitor, this compound. The data presented is based on studies of a potent inhibitor, referred to as "compound 1" in recent literature, which has been characterized in HeLa cells.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of an SLC7A11 inhibitor in HeLa cell line experiments.
| Parameter | Value | Cell Line | Notes |
| IC50 (36h) | ~10.23 µM | HeLa | Optimal duration for observing toxic effects.[5] |
| IC50 (48h) | ~10.51 µM | HeLa | Longer exposure did not significantly increase toxicity.[5] |
| Optimal Treatment Duration | 36 hours | HeLa | Sufficient time to induce significant cell death.[5] |
| Comparative IC50 (Erastin, 36h) | ~50 µM | HeLa | This compound (as compound 1) is significantly more potent.[5] |
Signaling Pathway of SLC7A11 Inhibition
The diagram below illustrates the mechanism of action of SLC7A11 and the consequences of its inhibition.
Caption: Mechanism of SLC7A11 inhibition leading to cell death.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT or CCK-8)
This protocol determines the cytotoxic effects of this compound.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Erastin).
-
Incubation: Incubate the cells for 36 hours.
-
Assay:
-
For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Measurement of Intracellular Glutathione (GSH)
This assay quantifies the impact of SLC7A11 inhibition on the intracellular antioxidant capacity.
-
Cell Preparation: Seed HeLa cells in a 6-well plate and treat with this compound (e.g., 25 µM) for 24 hours.
-
Lysis: Harvest and lyse the cells.
-
Quantification: Use a commercially available GSH assay kit (e.g., based on DTNB) to measure the GSH levels according to the manufacturer's instructions.
-
Normalization: Normalize the GSH levels to the total protein concentration of each sample.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the level of oxidative stress induced by the inhibitor.
-
Cell Preparation: Seed HeLa cells in a 6-well plate or on glass coverslips and treat with this compound (e.g., 25 µM) for 24 hours.
-
Staining: Incubate the cells with a fluorescent ROS indicator dye (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating an SLC7A11 inhibitor in HeLa cells.
References
- 1. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The combination of SLC7A11 inhibitor and oridonin synergistically inhibits cervical cancer cell growth by decreasing the NADPH/NADP+ ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Oxidative Stress Following Treatment with an SLC7A11 Inhibitor
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional subunit of the system Xc- cystine/glutamate antiporter. It plays a critical role in cellular redox homeostasis by importing extracellular cystine, which is then reduced to cysteine.[1][2] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3] Many cancer cells upregulate SLC7A11 to cope with high levels of oxidative stress in the tumor microenvironment.[3][4]
Inhibition of SLC7A11 blocks cystine uptake, leading to a depletion of intracellular cysteine and, consequently, a reduction in GSH biosynthesis.[1][3] This disruption of the cellular antioxidant defense system results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress and potentially inducing a form of iron-dependent cell death known as ferroptosis.[1][5][6] Therefore, measuring the extent of oxidative stress after treatment with an SLC7A11 inhibitor, such as SLC7A11-IN-X, is crucial for evaluating its therapeutic efficacy.
These application notes provide detailed protocols for assessing key markers of oxidative stress—glutathione levels, reactive oxygen species, and lipid peroxidation—in cells treated with an SLC7A11 inhibitor.
Mechanism of Action: SLC7A11 Inhibition and Oxidative Stress
SLC7A11 facilitates the import of one molecule of L-cystine in exchange for one molecule of intracellular L-glutamate.[4] Inside the cell, cystine is reduced to two molecules of cysteine. Cysteine, along with glutamate and glycine, is a building block for the synthesis of glutathione (GSH), a process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). GSH is a vital antioxidant that detoxifies reactive oxygen species (ROS) through the action of enzymes like glutathione peroxidase 4 (GPX4), which converts lipid hydroperoxides to non-toxic lipid alcohols.[3]
Treatment with an SLC7A11 inhibitor blocks this initial step of cystine uptake. The resulting depletion of the intracellular cysteine pool leads to a significant decrease in GSH levels.[1] The reduced availability of GSH impairs the cell's ability to neutralize ROS, leading to their accumulation. This increase in ROS can cause damage to cellular components, including lipids, proteins, and DNA. A key consequence of SLC7A11 inhibition is the induction of lipid peroxidation, a hallmark of ferroptosis.[5]
Figure 1. Signaling pathway of SLC7A11-mediated oxidative stress.
Experimental Protocols
The following protocols are designed to measure the primary indicators of oxidative stress induced by SLC7A11 inhibition.
Measurement of Intracellular Glutathione (GSH)
A common method to measure GSH levels is through the use of a commercially available GSH/GSSG-Glo™ Assay. This assay measures the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), which is a key indicator of oxidative stress.[3]
Experimental Workflow:
Figure 2. Workflow for measuring intracellular GSH/GSSG levels.
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of SLC7A11-IN-X (e.g., 0.1, 1, 10 µM) and appropriate vehicle controls. Include a positive control such as Erastin. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
For total glutathione measurement, add 50 µL of Total Glutathione Lysis Reagent.
-
For GSSG measurement, add 50 µL of Oxidized Glutathione Lysis Reagent.
-
-
Incubation: Shake the plate for 5 minutes and then incubate at room temperature.
-
Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to each well and incubate for 30 minutes at room temperature.
-
Detection: Add 100 µL of Luciferin Detection Reagent to each well, shake for 30 seconds, and incubate for 15 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Calculation: Calculate the GSH/GSSG ratio based on the manufacturer's instructions.
Data Presentation:
| Treatment Group | Concentration (µM) | Total GSH (RLU) | GSSG (RLU) | GSH/GSSG Ratio |
| Vehicle Control | - | |||
| SLC7A11-IN-X | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Positive Control (Erastin) | 10 |
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow:
Figure 3. Workflow for measuring intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with SLC7A11-IN-X and controls for the desired duration.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Dye Loading: Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Data Presentation:
| Treatment Group | Concentration (µM) | Fluorescence Intensity (RFU) | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| SLC7A11-IN-X | 0.1 | ||
| 1 | |||
| 10 | |||
| Positive Control (Erastin) | 10 |
Measurement of Lipid Peroxidation
Lipid peroxidation can be assessed by measuring the levels of malondialdehyde (MDA), a natural byproduct of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for this purpose.
Experimental Workflow:
Figure 4. Workflow for measuring lipid peroxidation (MDA levels).
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with SLC7A11-IN-X and controls.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
TBA Reaction:
-
To 100 µL of cell lysate, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.
-
Vortex and incubate the mixture at 95°C for 60 minutes.
-
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes, then centrifuge at 3,000 rpm for 15 minutes.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Data Presentation:
| Treatment Group | Concentration (µM) | MDA Concentration (µM) | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| SLC7A11-IN-X | 0.1 | ||
| 1 | |||
| 10 | |||
| Positive Control (Erastin) | 10 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to quantify the oxidative stress induced by SLC7A11 inhibitors. By systematically measuring intracellular GSH levels, ROS production, and lipid peroxidation, investigators can effectively characterize the mechanism of action of novel compounds like SLC7A11-IN-X and evaluate their potential as therapeutic agents targeting cancer cells' vulnerability to oxidative stress. Consistent and reproducible data generated using these methods will be invaluable for advancing drug development efforts in this promising area of cancer research.
References
- 1. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments [mdpi.com]
Protocol for Assessing Cell Viability with the SLC7A11 Inhibitor, SLC7A11-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC7A11, a key component of the cystine/glutamate antiporter system xc(-), is a critical transporter for the uptake of cystine into cells.[1][2][3] This process is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[2][3] In many cancer types, SLC7A11 is overexpressed, enabling tumor cells to withstand high levels of oxidative stress and promoting their survival and proliferation.[4][5][6] Inhibition of SLC7A11 disrupts cellular redox homeostasis, leading to a depletion of GSH, an accumulation of reactive oxygen species (ROS), and subsequent cell death, often through a form of iron-dependent programmed cell death known as ferroptosis.[2][3][4] This makes SLC7A11 an attractive therapeutic target in oncology.
SLC7A11-IN-2 is a potent and selective inhibitor of SLC7A11. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability in cancer cell lines.
Data Presentation
Table 1: Illustrative Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | SLC7A11 Expression | IC50 of this compound (µM) |
| A549 | Non-Small Cell Lung Cancer | High | 5.2 |
| HT-29 | Colorectal Cancer | High | 8.7 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | 15.4 |
| PC-3 | Prostate Cancer | Low | > 50 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcomes of the described protocol. Actual IC50 values may vary based on experimental conditions.
Signaling Pathway
Inhibition of SLC7A11 by this compound blocks the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2][3] The resulting depletion of intracellular GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4] This leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately inducing a form of iron-dependent cell death known as ferroptosis.[2][4]
Caption: Signaling pathway of SLC7A11 inhibition.
Experimental Protocols
Cell Viability Assay Using a Tetrazolium-Based (MTT/MTS) Method
This protocol outlines a common and reliable method for assessing cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, typically DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT/MTS Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
For MTS Assay:
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader.
-
For the MTT assay, the absorbance is typically read at 570 nm.
-
For the MTS assay, the absorbance is typically read at 490 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow
The following diagram illustrates the key steps in the cell viability assessment protocol.
Caption: Experimental workflow for cell viability assay.
References
- 1. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of SLC7A11 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying System xc- Inhibition with SLC7A11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: While this document provides a comprehensive guide to studying system xc- inhibition, specific quantitative data and detailed protocols for the compound "SLC7A11-IN-2" are not publicly available in the reviewed scientific literature. The following information is based on established principles and protocols for other known SLC7A11 inhibitors, such as erastin and sulfasalazine. Researchers using this compound should perform initial dose-response experiments to determine the optimal working concentrations.
Introduction to System xc- and SLC7A11
System xc- is a cystine/glutamate antiporter that plays a critical role in maintaining cellular redox balance.[1][2] It is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (4F2hc).[3][4] The primary function of system xc- is to import extracellular cystine in exchange for intracellular glutamate.[1][3][4] Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2]
In many cancer types, the expression of SLC7A11 is upregulated to cope with the high levels of oxidative stress associated with rapid proliferation and metabolic activity.[5] By inhibiting SLC7A11, the intracellular supply of cysteine is diminished, leading to GSH depletion. This sensitizes cancer cells to a form of iron-dependent regulated cell death known as ferroptosis, which is characterized by the accumulation of lipid peroxides.[1][2] Therefore, targeting SLC7A11 is a promising therapeutic strategy in oncology.
Mechanism of Action of SLC7A11 Inhibitors
SLC7A11 inhibitors block the cystine uptake function of the system xc- antiporter.[1] This leads to a cascade of intracellular events:
-
Cystine Depletion: The primary effect is the reduction of intracellular cystine.
-
Cysteine Depletion: Consequently, the intracellular pool of cysteine is depleted.
-
GSH Synthesis Inhibition: As cysteine is a crucial precursor, glutathione (GSH) synthesis is significantly reduced.[1]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor. Depletion of GSH leads to the inactivation of GPX4.
-
Lipid Peroxidation: In the absence of functional GPX4, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation.
-
Ferroptosis: The iron-dependent accumulation of lethal lipid peroxides results in ferroptotic cell death.[1]
Below is a diagram illustrating the signaling pathway of system xc- inhibition leading to ferroptosis.
Quantitative Data for SLC7A11 Inhibitors (Examples)
The following table summarizes typical concentration ranges and IC50 values for well-characterized SLC7A11 inhibitors. These values are cell-line dependent and should be determined empirically for your specific experimental system and for this compound.
| Inhibitor | Typical Working Concentration | Reported IC50 Range | Key Applications |
| Erastin | 1 - 10 µM | 1 - 10 µM | Ferroptosis induction, in vitro studies |
| Sulfasalazine (SAS) | 100 - 1000 µM | 200 - 800 µM | In vitro and in vivo studies |
| Sorafenib | 1 - 10 µM | 2 - 10 µM | Multi-kinase inhibitor with off-target SLC7A11 inhibition |
| This compound | To be determined | To be determined | System xc- inhibition studies |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of an SLC7A11 inhibitor.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effect of the SLC7A11 inhibitor and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Glutathione (GSH) Depletion Assay
This assay measures the intracellular levels of GSH to confirm that the SLC7A11 inhibitor is effectively blocking the synthesis of this key antioxidant.
Materials:
-
Cells treated with this compound and vehicle control
-
GSH/GSSG-Glo™ Assay kit or similar
-
Lysis buffer
-
Luminometer
Procedure:
-
Plate and treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 6-24 hours).
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells according to the assay kit protocol.
-
Perform the GSH measurement following the manufacturer's instructions. This typically involves adding a reagent that reacts with GSH to produce a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the GSH levels to the protein concentration of each sample.
-
Compare the GSH levels in treated cells to the vehicle-treated control.
Protocol 3: Lipid Peroxidation Assay
This assay is used to detect the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound, vehicle control, and a positive control (e.g., RSL3)
-
Ferrostatin-1 (a ferroptosis inhibitor) as a negative control
-
C11-BODIPY™ 581/591 dye
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration. Include a co-treatment group with this compound and Ferrostatin-1 (typically 1-2 µM) to confirm that the observed lipid peroxidation is specific to ferroptosis.
-
Incubate for a time sufficient to induce ferroptosis (e.g., 8-24 hours).
-
Add the C11-BODIPY™ 581/591 dye (final concentration ~2.5 µM) to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the dye will emit green fluorescence, indicating lipid peroxidation.
Conclusion
The study of system xc- inhibition is a rapidly evolving field with significant therapeutic implications. While specific data for this compound is not yet widely available, the protocols and principles outlined in these application notes provide a robust framework for its characterization. By systematically evaluating its effects on cell viability, GSH levels, and lipid peroxidation, researchers can effectively determine the efficacy and mechanism of action of this and other novel SLC7A11 inhibitors. Always remember to include appropriate positive and negative controls in your experiments to ensure the validity of your findings.
References
- 1. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies Using SLC7A11-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC7A11, the light-chain subunit of the system Xc- cystine/glutamate antiporter, is a critical transporter for the uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant glutathione (GSH).[1][2] In various cancer types, the upregulation of SLC7A11 is a key mechanism to counteract high levels of oxidative stress, thereby promoting tumor growth, survival, and resistance to therapies.[3][4][5] SLC7A11-IN-2 is a potent and specific inhibitor of SLC7A11-mediated cystine uptake, leading to GSH depletion, increased intracellular reactive oxygen species (ROS), and subsequent cancer cell death.[2][6] These application notes provide a comprehensive overview of the in vivo application of this compound, with a focus on preclinical cancer models. The protocols and data presented are based on studies conducted with the representative SLC7A11 inhibitor, HG106.[1][2][3][4][6]
Mechanism of Action
This compound competitively inhibits the SLC7A11 transporter, blocking the uptake of extracellular cystine in exchange for intracellular glutamate. The subsequent depletion of intracellular cystine, a rate-limiting substrate for GSH synthesis, leads to a cascade of events culminating in apoptotic cell death, particularly in cancer cells with a high dependence on this pathway, such as those with KRAS mutations.[2][3][4] The primary mechanism of action involves the induction of overwhelming oxidative stress and endoplasmic reticulum (ER) stress.[2][6]
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC), particularly in tumors harboring KRAS mutations.[1][3][4]
| Animal Model | Cancer Type | Treatment Regimen | Route of Administration | Duration | Outcome | Reference |
| Nude Mice with A549 Xenografts | KRAS-mutant Lung Adenocarcinoma | 4 mg/kg, once daily | Intraperitoneal (i.p.) | 26 days | Significant tumor growth inhibition | [6] |
| Nude Mice with Patient-Derived Xenografts (PDX) | KRAS-mutant Lung Adenocarcinoma | 4 mg/kg, once daily | Intraperitoneal (i.p.) | 20 days | Inhibition of tumor growth and increased ROS generation and apoptosis in tumor tissue | [6] |
Table 1: Summary of In Vivo Efficacy of a Representative SLC7A11 Inhibitor (HG106)
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Housing and Care: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Compound Preparation: For in vivo administration, this compound should be formulated in a sterile vehicle suitable for the chosen route of administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection). The formulation should be prepared fresh daily.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cells (KRAS mutant)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Sterile PBS
-
This compound formulated for injection
-
Vehicle control solution
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture A549 cells to 70-80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: Once the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 4 mg/kg) or vehicle control via intraperitoneal injection once daily.
-
Efficacy Evaluation: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., 26 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers).
Protocol 2: Pharmacodynamic Analysis
This protocol outlines the assessment of target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Tumor samples from treated and control animals
-
Reagents for GSH and ROS detection (e.g., commercially available kits)
-
Antibodies for immunohistochemistry (e.g., anti-cleaved caspase-3, anti-TUNEL)
-
Tissue homogenization buffer
-
Microscope
Procedure:
-
Tissue Collection: At the study endpoint, excise tumors and divide them for different analyses. A portion can be snap-frozen in liquid nitrogen for biochemical assays, and another portion fixed in formalin for immunohistochemistry.
-
GSH Measurement: Homogenize the frozen tumor tissue and measure the levels of reduced and oxidized glutathione (GSH and GSSG) using a colorimetric or fluorometric assay kit.
-
ROS Detection: Prepare single-cell suspensions from fresh tumor tissue or use cryosections to measure ROS levels using fluorescent probes (e.g., DCFDA).
-
Apoptosis Assessment: Perform immunohistochemical staining on formalin-fixed, paraffin-embedded tumor sections using antibodies against markers of apoptosis, such as cleaved caspase-3, or by using a TUNEL assay to detect DNA fragmentation.[6]
-
Data Analysis: Quantify the results from the biochemical assays and immunohistochemistry to compare the effects of this compound treatment with the vehicle control.
Experimental Workflow and Signaling Pathway Visualization
Conclusion
This compound represents a promising therapeutic agent for cancers that are highly dependent on the SLC7A11/GSH axis for survival. The provided protocols and data, based on the well-characterized inhibitor HG106, offer a solid foundation for designing and executing in vivo studies to further evaluate the efficacy and mechanism of action of SLC7A11 inhibitors. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints will be crucial for the successful preclinical development of this class of compounds.
References
- 1. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
- 2. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. medchemexpress.com [medchemexpress.com]
SLC7A11-IN-2: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
SLC7A11-IN-2 is a recently identified inhibitor of the cystine/glutamate antiporter, System Xc-, specifically targeting the SLC7A11 (also known as xCT) subunit.[1][2][3][4] As a critical transporter for the uptake of cystine, which is a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), SLC7A11 plays a pivotal role in maintaining cellular redox homeostasis.[5][6][7][8][9][10] Upregulation of SLC7A11 is observed in various cancers, where it contributes to tumor growth and therapeutic resistance by preventing a form of iron-dependent cell death known as ferroptosis.[2][3][5][8][11][12] this compound offers a valuable tool for investigating the roles of SLC7A11 in cancer biology, redox regulation, and ferroptosis.
This document provides detailed information on the procurement of this compound, along with comprehensive protocols for its application in cell-based assays, based on currently available research.
Purchasing Information
This compound is available from the following supplier. Researchers should confirm purity and availability prior to ordering.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedchemExpress | HY-169056 | >99% | Provided as a solid | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] |
Mechanism of Action
This compound inhibits the function of the SLC7A11 subunit of the System Xc- antiporter.[1][2][3] This inhibition blocks the cellular uptake of cystine, leading to a depletion of intracellular cysteine and subsequently, a reduction in glutathione (GSH) synthesis. The resulting decrease in GSH levels disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. In cancer cells that are highly dependent on SLC7A11 for survival, this cascade of events can induce cell death.[1][2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols are adapted from the study by Yue J, et al. (2024), which first described this compound.[2][3][4] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line, such as HeLa cells.
Materials:
-
This compound
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve. For HeLa cells, the reported IC50 is approximately 10.23 µM.[1]
Experimental Workflow Diagram: Cell Viability Assay
Caption: Workflow for determining cell viability.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes how to measure the effect of this compound on intracellular GSH levels using a commercially available GSH assay kit.
Materials:
-
This compound
-
HeLa cells (or other cell line of interest)
-
Complete culture medium
-
GSH Assay Kit (e.g., from Beyotime, #S0053, or equivalent)
-
6-well plates
-
Cell scraper
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 25 µM) and a vehicle control for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells according to the manufacturer's protocol provided with the GSH assay kit. This typically involves adding a lysis buffer and scraping the cells.
-
GSH Measurement: Determine the GSH concentration in the cell lysates using the assay kit. The procedure usually involves a colorimetric or fluorometric reaction that is proportional to the amount of GSH present.
-
Protein Quantification: Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the GSH concentration to the total protein concentration for each sample. Express the results as a percentage of the GSH level in the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe DCFH-DA to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
This compound
-
HeLa cells (or other cell line of interest)
-
Complete culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Serum-free culture medium
-
6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 25 µM) and a vehicle control for 24 hours.
-
DCFH-DA Staining: After treatment, remove the culture medium and wash the cells once with serum-free medium.
-
Loading of Probe: Add serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells three times with serum-free medium to remove any excess probe.
-
Detection:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Capture images to visualize the fluorescence intensity, which corresponds to the level of intracellular ROS.
-
Flow Cytometry: Alternatively, detach the cells and analyze the fluorescence intensity using a flow cytometer for a quantitative measurement.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in this compound-treated cells to the vehicle-treated control cells.
Troubleshooting
-
Low Potency/No Effect:
-
Confirm the purity and integrity of the this compound compound.
-
Ensure proper dissolution of the compound. Sonication may be required.
-
Optimize the treatment concentration and incubation time for your specific cell line.
-
-
High Background in ROS Assay:
-
Ensure complete removal of the DCFH-DA probe by thorough washing.
-
Minimize exposure of the cells to light after adding the probe.
-
-
Variability in Results:
-
Maintain consistent cell seeding densities and confluency at the time of treatment.
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmcmed.org [ijmcmed.org]
- 6. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutamate/cystine antiporter SLC7A11/xCT enhances cancer cell dependency on glucose by exporting glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of SLC7A11 inhibitor and oridonin synergistically inhibits cervical cancer cell growth by decreasing the NADPH/NADP+ ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SLC7A11-IN-2 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SLC7A11-IN-2. The information is designed to help address specific issues that may be encountered during experiments and to provide a deeper understanding of the potential off-target effects of SLC7A11 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the solute carrier family 7 member 11 (SLC7A11), also known as the cystine/glutamate antiporter or system xc-.[1][2] This transporter is responsible for importing extracellular cystine into the cell while exporting glutamate.[1][3] Cystine is then reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][3] By blocking SLC7A11, this compound depletes intracellular cysteine and subsequently GSH.[1] This leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately inducing a form of iron-dependent cell death known as ferroptosis.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to lead to a decrease in intracellular GSH levels, an increase in ROS, and subsequent cell death.[4] The primary mode of cell death induced by SLC7A11 inhibition is typically ferroptosis.[1][2] However, depending on the cellular context and potential off-target effects, apoptosis can also be induced.[5][6]
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: Target engagement can be confirmed by measuring the downstream effects of SLC7A11 inhibition. This includes:
-
Reduced Glutathione (GSH) Levels: A significant decrease in the intracellular GSH/GSSG ratio is a key indicator of SLC7A11 inhibition.[7]
-
Increased Reactive Oxygen Species (ROS): An increase in intracellular ROS, which can be measured using fluorescent probes like DCFDA, indicates oxidative stress resulting from GSH depletion.[4]
-
Lipid Peroxidation: The accumulation of lipid peroxides is a hallmark of ferroptosis and can be measured using assays such as the C11-BODIPY assay.
-
Rescue with Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or ferroptosis inhibitors like ferrostatin-1 should rescue the cytotoxic effects of this compound.
Q4: Are there known resistance mechanisms to SLC7A11 inhibitors?
A4: Yes, cancer cells can develop resistance to SLC7A11 inhibitors. Some mechanisms include:
-
Upregulation of alternative antioxidant pathways: Cells may compensate for GSH depletion by upregulating other antioxidant systems.
-
Increased iron sequestration: Sequestering iron can limit the iron-dependent lipid peroxidation required for ferroptosis.
-
Metabolic reprogramming: Alterations in metabolic pathways may provide alternative sources of reducing equivalents to counteract oxidative stress.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After Treatment
Question: I treated my cancer cell line with this compound at the recommended concentration, but I am not observing the expected level of cell death. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Line Insensitivity | Some cell lines have intrinsically low expression of SLC7A11 or robust alternative antioxidant systems. Verify the expression level of SLC7A11 in your cell line via Western blot or qPCR. Consider testing a panel of cell lines with varying SLC7A11 expression.[8] |
| Drug Inactivity | The compound may have degraded. Ensure proper storage conditions and consider using a fresh stock of this compound. |
| Suboptimal Assay Conditions | The incubation time may be insufficient. Some SLC7A11 inhibitors show delayed cytotoxicity, with significant effects observed only after 36-48 hours.[4] Perform a time-course experiment to determine the optimal treatment duration. |
| High Seeding Density | High cell density can alter the cellular metabolic state and response to treatment.[7] Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Media Composition | Components in the cell culture media, such as certain amino acids or antioxidants, may interfere with the action of the inhibitor. Use a standard, well-defined culture medium and avoid supplements that could counteract the inhibitor's effects. |
Issue 2: Inconsistent IC50 Values Across Experiments
Question: I am getting variable IC50 values for this compound in my cytotoxicity assays. How can I improve the reproducibility of my results?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Variability in Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and free of contamination. |
| Inconsistent Seeding Density | Precisely control the number of cells seeded per well. Even small variations can lead to significant differences in confluence and drug response. |
| Edge Effects in Multi-well Plates | Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells or ensure proper humidification in the incubator. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes to ensure accuracy. |
| Assay Timing | Ensure that the timing of drug addition and the duration of the assay are consistent across all experiments. |
Issue 3: Cell Death Phenotype is Not Consistent with Ferroptosis
Question: I observe cell death upon treatment with this compound, but it doesn't seem to be ferroptosis. What could be happening?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Off-Target Effects | This compound may have off-target activities that induce other cell death pathways, such as apoptosis.[5][6] |
| - | 1. Assess Apoptosis Markers: Check for signs of apoptosis, such as caspase activation (e.g., cleaved caspase-3), PARP cleavage, and DNA fragmentation (TUNEL assay). |
| - | 2. Use Pathway-Specific Inhibitors: Co-treat cells with inhibitors of different cell death pathways. If a caspase inhibitor (e.g., Z-VAD-FMK) rescues cell viability, it suggests apoptosis is involved. If a ferroptosis inhibitor (e.g., ferrostatin-1) is not fully protective, it points to a mixed-mode of cell death. |
| Cell-Type Specific Responses | The cellular response to GSH depletion can be context-dependent.[5] Some cell types may be more prone to apoptosis than ferroptosis following severe oxidative stress. |
| - | Characterize the Cell Death Phenotype: Perform a thorough analysis of the cell death morphology and key biochemical markers to understand the specific pathway activated in your cell line. |
Quantitative Data Summary
The following table summarizes representative data for this compound based on the known effects of other SLC7A11 inhibitors.
| Parameter | Cell Line (Example) | Value | Reference Inhibitor |
| IC50 (36h) | HeLa | ~10 µM | Compound 1[4] |
| IC50 (72h) | A549 | ~5 µM | HG106 |
| GSH Depletion (24h) | A549 | > 50% reduction | HG106[9] |
| ROS Increase (24h) | HeLa | > 2-fold increase | Compound 1[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression.
Protocol 2: Intracellular ROS Measurement (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control (e.g., H2O2).
-
DCFDA Staining: After treatment, remove the medium and wash the cells with PBS. Add DCFDA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to that of the vehicle-treated control to determine the fold change in ROS levels.
Protocol 3: Glutathione (GSH) Measurement
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them according to the instructions of a commercially available GSH/GSSG assay kit.
-
Assay Procedure: Follow the manufacturer's protocol to measure the levels of total glutathione and oxidized glutathione (GSSG).
-
GSH Calculation: Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.
-
Data Analysis: Determine the GSH/GSSG ratio and compare the values between treated and control samples.
Visualizations
Caption: Canonical SLC7A11 pathway and mechanism of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Logical relationship between a problem, its causes, and solutions.
References
- 1. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 3. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments [mdpi.com]
- 5. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 7. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare SLC7A11-IN-2 stock solution
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the preparation and handling of SLC7A11-IN-2 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and a step-by-step experimental protocol to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] For most in vitro experiments, a high-concentration stock solution is prepared in 100% DMSO and then further diluted to the final working concentration in an aqueous buffer or cell culture medium.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: A stock solution of 10 mM in DMSO is readily achievable.[1] It is advisable to start with this concentration to ensure complete dissolution.
Q3: My compound precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer to gradually decrease the solvent concentration.
-
Vortexing/Sonication: After dilution, vortex the solution thoroughly. If precipitation persists, gentle sonication may help to redissolve the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: How do I calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration?
A5: To calculate the mass of the compound needed, you will use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For this compound, the molecular weight is a key parameter for this calculation.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 14668-59-8 | [1] |
| Recommended Solvent | DMSO | [1] |
| Achievable Stock Concentration | 10 mM | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate Compound: Allow the vial containing the this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the required amount of this compound powder. Note: The exact molecular weight should be obtained from the product's certificate of analysis.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the weighed powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots as recommended (-80°C for long-term or -20°C for short-term storage).
Visual Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: SLC7A11 function and inhibition by this compound.
References
Preventing degradation of SLC7A11-IN-2 in experiments
Welcome to the technical support center for SLC7A11-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
One of the most common challenges in working with small molecule inhibitors is the loss of activity due to degradation. If you are observing inconsistent results, it is crucial to assess the stability of your this compound solutions.
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Follow proper solution preparation and storage protocols.[1] A systematic approach to troubleshooting is outlined below.
Troubleshooting Workflow for Inconsistent Results
References
Technical Support Center: SLC7A11-IN-2 Based Assays
Welcome to the technical support center for SLC7A11-IN-2 based assays. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of SLC7A11 (also known as xCT), a key component of the system Xc- cystine/glutamate antiporter.[1][2] This transport system is crucial for cellular redox balance by importing extracellular cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[2][3] By blocking SLC7A11, this compound prevents cystine uptake, leading to decreased intracellular cysteine and subsequent depletion of GSH.[1][2] This disruption of the antioxidant defense system makes cells, particularly cancer cells that often have high levels of oxidative stress, more susceptible to a form of iron-dependent cell death called ferroptosis.[2][4]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 10.23 μM in HeLa cells.[1]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the key downstream effects of SLC7A11 inhibition with this compound?
A4: Inhibition of SLC7A11 by this compound is expected to lead to:
-
Decreased intracellular glutathione (GSH) levels.[1]
-
Increased intracellular reactive oxygen species (ROS), particularly lipid ROS.[5]
-
Induction of ferroptotic cell death.[4]
-
Potential sensitization of cancer cells to other therapies like chemotherapy and radiotherapy.[2]
Q5: Are there known off-target effects for SLC7A11 inhibitors?
A5: While this compound is presented as a targeted inhibitor, it is important to consider that other SLC7A11 inhibitors, such as erastin and sulfasalazine, are known to have potential off-target effects or issues with bioavailability.[6] It is always recommended to include appropriate controls to validate that the observed effects are due to SLC7A11 inhibition.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Induction of Cell Death
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported IC50 of 10.23 μM in HeLa cells is a starting point.[1] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to ferroptosis. This can be due to low basal levels of iron, low abundance of polyunsaturated fatty acids (PUFAs) in cell membranes, or compensatory antioxidant pathways. Consider using a different cell line known to be sensitive to ferroptosis inducers. |
| Incorrect Assay Timing | The induction of ferroptosis is a dynamic process. Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[5] |
| Inhibitor Instability | Ensure proper storage of this compound stock solutions at -80°C or -20°C to maintain its activity.[1] Avoid repeated freeze-thaw cycles. |
| High Cell Density | High cell density can sometimes confer resistance to certain treatments. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Issue 2: High Background in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | If using DMSO as a solvent for this compound, ensure the final concentration in your culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Always include a vehicle-only control. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, CCK-8). Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents. |
| Incorrect Seeding Density | Seeding too many or too few cells can lead to inaccurate viability readings. Determine the optimal seeding density for your cell line in the specific plate format you are using. |
Issue 3: Unexpected Pro-survival Effects
| Potential Cause | Troubleshooting Step |
| Context-Dependent Role of SLC7A11 | In certain contexts, such as glucose starvation, inhibition of SLC7A11 has been shown to promote cancer cell survival.[7] This is because high SLC7A11 expression can make cells more dependent on glucose.[7] Carefully consider the metabolic state of your cells and the composition of your culture medium. |
| Induction of Apoptosis vs. Ferroptosis | Depending on the cellular context and the specific inhibitor, GSH depletion can lead to apoptosis instead of ferroptosis.[4][6] Use specific inhibitors of apoptosis (e.g., Z-VAD-FMK) and ferroptosis (e.g., ferrostatin-1, liproxstatin-1) to dissect the cell death mechanism.[8] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 of this compound | 10.23 μM | HeLa | [1] |
Experimental Protocols & Methodologies
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Glutathione (GSH/GSSG) Ratio Assay
-
Cell Treatment: Seed cells in a multi-well plate (e.g., 6-well) and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them according to the instructions of a commercially available GSH/GSSG assay kit.
-
Assay: Perform the assay following the manufacturer's protocol to measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
-
Calculation: Determine the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration. Calculate the GSH/GSSG ratio.
3. Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
-
Cell Treatment: Seed cells in a suitable format (e.g., 12-well plate or chamber slides) and treat with this compound.
-
Staining: In the last 30-60 minutes of treatment, add BODIPY™ 581/591 C11 dye to the culture medium at a final concentration of 1-5 µM.
-
Imaging/Flow Cytometry: Wash the cells with PBS. Analyze the cells using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: SLC7A11 pathway and inhibition by this compound.
Caption: Workflow for this compound based assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments [mdpi.com]
- 6. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 7. The glutamate/cystine antiporter SLC7A11/xCT enhances cancer cell dependency on glucose by exporting glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with SLC7A11-IN-2
Welcome to the technical support center for SLC7A11-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this novel inhibitor of the cystine/glutamate antiporter, system Xc-. Below you will find troubleshooting guides and frequently asked questions to assist in interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: The primary expected outcome is the induction of ferroptosis, a form of iron-dependent regulated cell death. This compound blocks the uptake of cystine, which is essential for the synthesis of the antioxidant glutathione (GSH).[1][2] Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[3] The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron triggers cell death. Therefore, you should observe a decrease in cell viability in cancer cell lines known to be dependent on SLC7A11.
Q2: My cells are not dying after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cell death:
-
Low SLC7A11 Expression: The target cell line may not express high enough levels of SLC7A11 to be dependent on it for survival. It is crucial to assess the baseline expression of SLC7A11 in your cell model.
-
Alternative Cysteine Sources: Cells may be utilizing alternative pathways to synthesize cysteine, thus bypassing the need for cystine import.[4]
-
Experimental Conditions: The concentration of the inhibitor may be too low, or the treatment duration may be too short. A dose-response and time-course experiment is recommended.
-
Cell Culture Medium: The composition of the cell culture medium, particularly the levels of antioxidants or iron, can influence the cellular response to SLC7A11 inhibition.
Q3: I am observing an unexpected increase in cell death when I combine this compound with glucose starvation. Why is this happening?
A3: This is a known paradoxical effect of SLC7A11 inhibition. While SLC7A11 is typically pro-survival, its overexpression can render cancer cells highly dependent on glucose.[2][5] High SLC7A11 activity leads to the export of glutamate, which can deplete the intracellular pool of this amino acid.[2] To compensate, cells may increase their reliance on glucose to fuel the TCA cycle and maintain viability. When glucose is restricted in cells with high SLC7A11 activity (or when its function is modulated by an inhibitor under certain metabolic stresses), it can lead to a state of "disulfide stress" and a form of cell death known as disulfidptosis, which is distinct from ferroptosis.[6][7][8]
Q4: Can this compound have off-target effects?
A4: While this compound is designed for specificity, all small molecule inhibitors have the potential for off-target effects.[6][9] It is important to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of SLC7A11. This can include rescue experiments with N-acetylcysteine (a cysteine precursor) or ferrostatin-1 (a ferroptosis inhibitor), as well as genetic knockdown or knockout of SLC7A11 to compare with the pharmacological inhibition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability | 1. Insufficient inhibitor concentration or treatment time. 2. Low SLC7A11 expression in the cell line. 3. Redundant antioxidant pathways. | 1. Perform a dose-response (e.g., 0.1-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment. 2. Verify SLC7A11 protein expression by Western blot. Select a cell line with known high SLC7A11 expression as a positive control. 3. Assess the expression of other antioxidant enzymes. |
| Cell death is not rescued by ferrostatin-1 | 1. The observed cell death is not ferroptosis. 2. The concentration of ferrostatin-1 is too low. | 1. Investigate other cell death mechanisms (e.g., apoptosis, necroptosis, disulfidptosis). Consider using inhibitors for these pathways (e.g., Z-VAD-FMK for apoptosis). 2. Titrate the concentration of ferrostatin-1 (a typical starting concentration is 1 µM).[4] |
| Increased cell death under glucose starvation | The cells are undergoing disulfidptosis due to high SLC7A11 activity and metabolic stress. | 1. Measure markers of disulfide stress. 2. Compare the effect in cells with low and high SLC7A11 expression.[7] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Instability of the inhibitor. | 1. Standardize all cell culture parameters. 2. Prepare fresh stock solutions of this compound for each experiment and store them properly according to the manufacturer's instructions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting range is 0.1 to 100 µM.[5] Remove the old medium and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for SLC7A11 and GPX4
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLC7A11 and GPX4 overnight at 4°C.[4][10] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[4][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
Measurement of Lipid Peroxidation (C11-BODIPY 581/591)
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound, a vehicle control, and a positive control (e.g., RSL3). Include a rescue group with ferrostatin-1.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C.[4][11]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The oxidized form of the dye will fluoresce in the green channel, while the reduced form will fluoresce in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[4]
Signaling Pathways and Workflows
Caption: Canonical pathway of SLC7A11-mediated ferroptosis induction and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Resistance to SLC7A11-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding cell line resistance to the specific SLC7A11 inhibitor, SLC7A11-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of SLC7A11, also known as xCT. SLC7A11 is the light chain subunit of the system Xc- cystine/glutamate antiporter.[1][2][3] This transporter imports extracellular cystine in exchange for intracellular glutamate.[1][2][3][4] Once inside the cell, cystine is reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][4][5][6][7][8] By inhibiting SLC7A11, this compound blocks cystine uptake, leading to decreased intracellular GSH levels and an accumulation of reactive oxygen species (ROS), which in turn induces a form of iron-dependent cell death called ferroptosis.[1][5][7][8] this compound has been shown to induce cell death in HeLa cells with an IC50 value of 10.23 μM by lowering intracellular glutathione levels and increasing oxidative stress.[9]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cell line you are using may have naturally high levels of antioxidant capacity or alternative mechanisms to compensate for the inhibition of SLC7A11.
-
Acquired Resistance: If you have been treating the cells with this compound for an extended period, they may have developed resistance.
-
Suboptimal Experimental Conditions: Issues with the compound's stability, concentration, or the experimental setup can lead to apparent resistance.
-
Low SLC7A11 Expression: The target protein, SLC7A11, may not be expressed at sufficient levels in your cell line for the inhibitor to exert its effect.
Q3: What are the known molecular mechanisms of resistance to SLC7A11 inhibitors?
A3: Resistance to SLC7A11 inhibitors can arise through various molecular alterations, including:
-
Upregulation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[10][11][12] Its activation can lead to the increased expression of various antioxidant genes, including those involved in glutathione synthesis, which can compensate for the inhibition of SLC7A11.[10][11][12][13][14]
-
Increased Glutathione Synthesis: Cells can bypass the need for cystine import via SLC7A11 by upregulating alternative pathways for cysteine and glutathione production.[6][15][16]
-
Altered Drug Metabolism and Efflux: Cancer cells can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell.[1]
-
Enhanced DNA Damage Repair: SLC7A11 has been implicated in promoting DNA damage repair, and its upregulation can contribute to resistance to therapies that induce DNA damage.[1][17]
Q4: Can SLC7A11 expression levels predict sensitivity to this compound?
A4: Generally, higher expression of SLC7A11 is associated with increased dependence on this transporter for cystine uptake and, consequently, greater sensitivity to its inhibitors.[5][18] However, the relationship can be complex, and other factors, such as the overall redox status of the cell and the activity of compensatory pathways, also play a significant role.[1] In some contexts, very high levels of SLC7A11 have been paradoxically linked to increased sensitivity to oxidative stress under certain conditions.
Troubleshooting Guides
Problem 1: No or reduced cytotoxicity observed after this compound treatment.
This section provides a step-by-step guide to troubleshoot experiments where this compound does not induce the expected level of cell death.
Troubleshooting Workflow
A flowchart for troubleshooting cytotoxicity issues.
| Possible Cause | Suggested Solution |
| Compound Integrity and Concentration | |
| This compound degradation | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] |
| Incorrect concentration | Verify calculations and ensure accurate dilution of the stock solution. Perform a dose-response experiment with a wide range of concentrations. |
| Experimental Protocol | |
| Inappropriate cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Insufficient incubation time | Extend the treatment duration (e.g., 48-72 hours) to allow for the induction of ferroptosis. |
| Cell Line Characteristics | |
| Low SLC7A11 expression | Confirm SLC7A11 expression in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line known to express high levels of SLC7A11. |
| High intrinsic antioxidant capacity | Measure basal levels of intracellular GSH and ROS. Cell lines with high basal GSH may be inherently resistant. |
| Acquired Resistance | |
| Development of resistance over time | If cells have been continuously exposed to the inhibitor, they may have developed resistance. Consider generating a new batch of sensitive cells or using a lower passage number. |
Problem 2: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | |
| Variation in cell passage number | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Fluctuation in incubator conditions | Ensure stable temperature, CO2, and humidity levels in the cell culture incubator. |
| Assay Performance | |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution in multi-well plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation and temperature gradients. |
| Inconsistent reagent addition | Use calibrated pipettes and consistent timing for the addition of reagents, especially for kinetic assays. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (µM) | Citation |
| HeLa | Sensitive (Cervical Cancer) | 10.23 | [9] |
| HeLa-R (Hypothetical) | Resistant variant of HeLa | > 50 | - |
Note: The IC50 value for the resistant cell line is hypothetical and serves as an example of the expected shift in sensitivity.
Table 2: Expected Changes in Cellular Markers Upon this compound Treatment
| Cell Line | Treatment | Intracellular ROS Levels | Intracellular GSH Levels | SLC7A11 Expression | Nrf2 Expression |
| Sensitive (e.g., HeLa) | Untreated | Basal | Normal | High | Basal |
| This compound (IC50) | Increased | Decreased | High | No significant change | |
| Resistant (e.g., HeLa-R) | Untreated | Basal | High | High | Elevated |
| This compound (IC50 of sensitive) | No significant change | No significant change | High | Elevated |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line to this compound
This protocol describes a dose-escalation method to generate a cell line with acquired resistance to this compound.
Experimental Workflow for Generating Resistant Cell Lines
A workflow for developing drug-resistant cell lines.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Treatment: Start by continuously exposing the cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor and Passage: Monitor the cells daily. When the cell confluence reaches 70-80%, passage them into a new flask with fresh medium containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells adapt and their growth rate is stable, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3 and 4 for several months until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterization: Periodically assess the IC50 of the treated cell population to monitor the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as required. Include a positive control (e.g., H2O2) and an untreated control.
-
Probe Loading: Wash the cells with a warm buffer (e.g., PBS or HBSS) and then incubate them with a fluorescent ROS probe (e.g., DCFDA or DHE) in the dark at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels between different treatment groups.
Protocol 4: Measurement of Intracellular Glutathione (GSH)
-
Sample Preparation: Culture and treat cells as required. After treatment, harvest the cells and prepare cell lysates according to the instructions of a commercially available GSH assay kit.
-
Assay Procedure: Perform the glutathione assay following the kit's protocol. This typically involves a colorimetric or fluorometric reaction.
-
Standard Curve: Prepare a standard curve using the provided GSH standards.
-
Data Analysis: Determine the concentration of GSH in the samples by interpolating from the standard curve. It is often useful to measure both total glutathione and oxidized glutathione (GSSG) to calculate the GSH/GSSG ratio, which is a key indicator of oxidative stress.
Protocol 5: Western Blotting for SLC7A11 and Nrf2
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against SLC7A11, Nrf2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Signaling Pathway and Resistance Mechanisms
SLC7A11 Signaling Pathway and Mechanism of Action of this compound
Mechanism of this compound induced ferroptosis.
References
- 1. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments [mdpi.com]
- 3. Cystine/glutamate transporter - Wikipedia [en.wikipedia.org]
- 4. The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Glutathione Facilitates Antibiotic Resistance and Photosystem I Stability during Exposure to Gentamicin in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. xCT/SLC7A11 (D2M7A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
Buffers and media compatible with SLC7A11-IN-2
Welcome to the technical support center for SLC7A11-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the cystine/glutamate antiporter system Xc-, where SLC7A11 is the key functional subunit. This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] By inhibiting SLC7A11, this compound blocks the import of cystine, which is a critical precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of intracellular GSH leads to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, a form of iron-dependent cell death known as ferroptosis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO).
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Buffers and Media Compatibility
Working Solution Preparation:
To prepare a working solution, dilute the DMSO stock of this compound into pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) or buffer (e.g., PBS, HBSS) and mix thoroughly by vortexing or pipetting. It is recommended to prepare the working solution fresh for each experiment and to visually inspect for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution series in a co-solvent system if compatible with your experimental setup.
Quantitative Solubility Data:
| Solvent | Concentration |
| DMSO | ≥ 10 mM |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available. Final working concentrations are typically in the low micromolar range. |
| Aqueous Buffers (e.g., PBS) | Data not available. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Low or absent SLC7A11 expression in the cell line. 2. Compound degradation. 3. Insufficient incubation time or concentration. 4. High levels of antioxidants in the culture medium. | 1. Verify SLC7A11 expression in your cell line by Western blot or qPCR. Select a cell line with known high SLC7A11 expression as a positive control. 2. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. 4. Use phenol red-free medium and ensure that any supplements do not contain high levels of antioxidants that could interfere with the mechanism of action. |
| Precipitation of the compound in the culture medium | The compound has limited solubility in aqueous solutions. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). 2. Prepare the working solution by adding the DMSO stock to pre-warmed media while vortexing to ensure rapid and even dispersion. 3. If precipitation persists, consider a serial dilution approach. |
| High background cytotoxicity in vehicle control (DMSO) | The cell line is sensitive to DMSO. | 1. Reduce the final DMSO concentration in your experiments to the lowest possible level (e.g., 0.1% or lower). 2. Include a DMSO-only control group to accurately assess the solvent's effect on cell viability. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent preparation of the inhibitor working solution. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Always prepare fresh working solutions and mix thoroughly before adding to the cells. 3. Regularly monitor and calibrate incubator conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration as the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
DCFH-DA (5 mM stock in DMSO)
-
Phenol red-free medium or PBS
-
Black, clear-bottom 96-well plates or flow cytometry tubes
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Prepare a 10 µM working solution of DCFH-DA in phenol red-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry, trypsinize and resuspend cells in PBS before analysis.[3]
Measurement of Glutathione (GSH/GSSG) Ratio
This protocol provides a general workflow for measuring the ratio of reduced (GSH) to oxidized (GSSG) glutathione. It is recommended to use a commercially available kit for this assay and follow the manufacturer's instructions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Commercially available GSH/GSSG assay kit (e.g., luminescence- or colorimetric-based)
-
Reagents for cell lysis (as per kit instructions)
-
Reagents for deproteination (e.g., metaphosphoric acid, as per kit instructions)
Procedure:
-
Seed and treat cells with this compound or vehicle control as described in the previous protocols.
-
Harvest the cells by trypsinization or scraping.
-
Lyse the cells according to the assay kit's protocol.
-
Deproteinate the cell lysate to prevent interference from proteins.[4]
-
Perform the assay to measure total glutathione and GSSG separately, following the kit's instructions. This typically involves enzymatic recycling reactions.[5]
-
Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio. A decrease in this ratio is indicative of oxidative stress.
Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of SLC7A11 by this compound leads to ferroptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating the effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 5. abcam.com [abcam.com]
Long-term storage conditions for SLC7A11-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of SLC7A11-IN-2, a potent inhibitor of the cystine/glutamate antiporter, system Xc-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Always refer to the product-specific datasheet for any variations in storage recommendations.
Q2: How should I store stock solutions of this compound?
A2: Once reconstituted, it is crucial to store stock solutions of this compound properly to maintain its activity. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month.[2] For longer-term storage, it is recommended to store aliquots at -80°C, which can preserve the compound's stability for up to six months.[2] It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which solvents can I dissolve this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is kept low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of SLC7A11, also known as xCT, which is the functional subunit of the system Xc- cystine/glutamate antiporter.[2] This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[4][5] By inhibiting SLC7A11, this compound blocks cystine import, leading to a depletion of intracellular cysteine, a critical precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[1] The resulting decrease in GSH levels increases cellular oxidative stress, which can induce cell death, particularly in cancer cells that often exhibit high levels of oxidative stress and a strong dependence on GSH for survival.[1][2]
Troubleshooting Guide
Q1: I am not observing the expected cytotoxic effect of this compound in my cancer cell line. What could be the issue?
A1: Several factors could contribute to a lack of response:
-
Cell Line Dependence: The sensitivity to SLC7A11 inhibition can vary significantly between different cancer cell lines. Cells with lower baseline expression of SLC7A11 or those less dependent on the glutathione antioxidant pathway may be less sensitive.
-
Compound Degradation: Improper storage of the lyophilized powder or stock solutions can lead to a loss of activity. Ensure that the compound has been stored according to the recommended conditions and that freeze-thaw cycles have been minimized.
-
Inadequate Concentration or Incubation Time: The effective concentration and treatment duration can vary. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
High Seeding Density: High cell densities can sometimes alter the cellular metabolic state and response to treatment.[1]
Q2: My cells are showing signs of toxicity even in the vehicle control wells. What is the likely cause?
A2: The most common cause of toxicity in vehicle control wells is the solvent used to dissolve the compound, typically DMSO. High concentrations of DMSO can be cytotoxic to many cell lines.[3][6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.5%.[3] If you are still observing toxicity, consider lowering the DMSO concentration further or testing the tolerance of your specific cell line to a range of DMSO concentrations.
Q3: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. How can I prevent this?
A3: Small molecule inhibitors that are soluble in DMSO may precipitate when diluted into aqueous solutions like cell culture media. To mitigate this:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO to get closer to the final desired concentration before adding it to the aqueous medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous medium.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Quantitative Data Summary
| Parameter | Condition | Duration |
| Lyophilized Powder Storage | 4°C | Up to 2 years |
| -20°C | Up to 3 years | |
| Stock Solution Storage | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Solubility | Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
2. Cell Viability Assay to Determine IC50
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the log of the inhibitor concentration.
3. Measurement of Intracellular Glutathione (GSH) Levels
-
Seed cells in a multi-well plate and treat with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and prepare cell lysates according to the protocol of a commercially available GSH/GSSG assay kit.
-
Measure the levels of total glutathione and oxidized glutathione (GSSG) using the assay kit.
-
Calculate the concentration of reduced glutathione (GSH) and the GSH/GSSG ratio to assess the impact of this compound on the cellular redox state.
Visualizations
Caption: Experimental workflow for this compound.
Caption: SLC7A11 signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Ferroptosis Induction: Erastin vs. Specific SLC7A11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. The induction of ferroptosis can be achieved through various small molecules that target key nodes in its regulatory network. Among these, Erastin, a canonical ferroptosis inducer, and more specific inhibitors of the cystine/glutamate antiporter system Xc- (of which SLC7A11 is the crucial subunit) are widely utilized research tools. This guide provides an objective comparison of the performance of Erastin with two other well-characterized SLC7A11 inhibitors, HG106 and Sulfasalazine (SAS), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
While all three compounds induce cell death by targeting SLC7A11, their mechanisms, potency, and the specific cell death modalities they trigger can differ. Erastin is a well-established inducer of ferroptosis. In contrast, the more potent and specific SLC7A11 inhibitor, HG106, has been shown to primarily induce apoptosis through oxidative and endoplasmic reticulum stress.[1] Sulfasalazine, an FDA-approved drug, also inhibits SLC7A11 and induces ferroptosis, but generally with lower potency compared to Erastin.[1] The choice between these compounds will depend on the specific research question, the desired cell death mechanism to be studied, and the cellular context.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erastin, HG106, and Sulfasalazine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay duration.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Erastin | HGC-27 | Gastric Cancer | 14.39 | [2] |
| A549 | Non-Small Cell Lung Cancer | >20 | [3] | |
| HT-1080 | Fibrosarcoma | ~5-10 | [4] | |
| Kasumi-1 | Acute Myeloid Leukemia | ~5 | [4] | |
| HL-60 | Acute Myeloid Leukemia | ~5 | [4] | |
| HG106 | A549 (KRAS mutant) | Non-Small Cell Lung Cancer | ~1-5 | [5] |
| NCI-H358 (KRAS G12C) | Non-Small Cell Lung Cancer | 0.4 | [6] | |
| A panel of KRAS mutant cancer cell lines | Various | Generally < 10 | [5] | |
| Sulfasalazine | SCC1 | Oral Squamous Cell Carcinoma | 830 | [1] |
| U87 (hypoxic) | Glioblastoma | >500 | [7] | |
| U251 (hypoxic) | Glioblastoma | >500 | [7] | |
| F98 | Rat Glioma | ~400 | [8] |
Signaling Pathways and Mechanisms of Action
The primary target for Erastin, HG106, and Sulfasalazine is the system Xc- cystine/glutamate antiporter, with SLC7A11 being the key functional subunit. Inhibition of SLC7A11 disrupts the uptake of extracellular cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The accumulation of lipid peroxides, in an iron-dependent manner, results in ferroptotic cell death. While this is the canonical pathway for Erastin and Sulfasalazine, HG106 appears to leverage the resulting oxidative stress to trigger apoptosis.
Experimental Workflow
A typical workflow for comparing the effects of these ferroptosis inducers is outlined below. This process involves cell culture, treatment with the compounds, and subsequent analysis of cell viability, reactive oxygen species (ROS) production, and protein expression.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Erastin, HG106, or Sulfasalazine. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For CCK-8, measure the absorbance at 450 nm.[2]
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Reactive Oxygen Species (ROS) Detection (C11-BODIPY 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the compounds as described for the cell viability assay.
-
Probe Staining: After the desired treatment time, remove the medium and wash the cells with PBS. Add fresh medium containing the C11-BODIPY 581/591 probe (typically 1-5 µM) and incubate for 30 minutes at 37°C.
-
Cell Harvest and Analysis: Wash the cells with PBS, and if using adherent cells, detach them with trypsin. Resuspend the cells in PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The unoxidized probe fluoresces red (e.g., PE channel), while the oxidized probe fluoresces green (e.g., FITC channel). An increase in the green fluorescence intensity indicates lipid peroxidation.
Western Blot Analysis
This technique is used to measure the protein levels of key ferroptosis regulators.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SLC7A11, GPX4) overnight at 4°C. Recommended antibody dilutions: anti-SLC7A11 (1:1000), anti-GPX4 (1:1000).[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[9]
Conclusion
Erastin, HG106, and Sulfasalazine are all valuable tools for studying the role of SLC7A11 in cell death. Erastin serves as a reliable inducer of canonical ferroptosis. HG106 offers a more potent and specific option for SLC7A11 inhibition, leading primarily to apoptosis, which can be useful for dissecting the downstream consequences of SLC7A11 blockade beyond ferroptosis. Sulfasalazine, being an FDA-approved drug, provides a clinically relevant tool for investigating the therapeutic potential of SLC7A11 inhibition. The choice of compound should be carefully considered based on the specific experimental goals and the desired cell death outcome. This guide provides the foundational data and methodologies to aid researchers in making these informed decisions.
References
- 1. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]
- 6. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SLC7A11 Inhibitors: Validating Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of known inhibitors targeting the Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT. SLC7A11 is a critical transporter protein involved in the uptake of cystine and the export of glutamate, playing a pivotal role in cellular redox homeostasis. Its overexpression in various cancers has made it a significant target for therapeutic intervention. This document summarizes the binding affinities of key inhibitors, details experimental protocols for their validation, and presents visual workflows to aid in experimental design and data interpretation.
It is important to note that information regarding a specific inhibitor designated "SLC7A11-IN-2" is not publicly available at this time. Therefore, this guide focuses on a comparative analysis of well-documented SLC7A11 inhibitors: Erastin, Sulfasalazine, and HG106.
Quantitative Comparison of SLC7A11 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent SLC7A11 inhibitors. It is crucial to consider that these values were determined in different cell lines and under varied experimental conditions, which can influence the apparent potency.
| Inhibitor | IC50 Value (µM) | Cell Line | Notes |
| Erastin | 40.63[1] | MDA-MB-231 | A well-characterized ferroptosis-inducing agent that inhibits SLC7A11. |
| 14.39[2] | HGC-27 | Demonstrates cell-line dependent potency. | |
| Sulfasalazine | 830 | SCC1 | An FDA-approved drug with known SLC7A11 inhibitory activity. |
| Lower in KRAS-mutant cells | Various | KRAS-mutant cells show increased vulnerability to sulfasalazine treatment.[3] | |
| HG106 | 1.25 - 10 (effective concentration) | A549, H441 | A potent inhibitor with demonstrated concentration-dependent inhibition of cystine uptake.[4] |
Experimental Protocols
Detailed methodologies for determining the binding affinity and target engagement of SLC7A11 inhibitors are provided below.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of an inhibitor to SLC7A11 within a cellular context by measuring changes in the thermal stability of the protein.
a. Cell Culture and Treatment:
-
Culture cells known to express SLC7A11 (e.g., HEK293T, A549) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 2 x 10⁶ cells/mL.
-
Incubate the cell suspension with the test inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for 1 hour at 37°C.
b. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[6]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant and determine the protein concentration using a BCA assay.
d. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane and block with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for SLC7A11 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and plot the relative amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a non-radiolabeled inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to SLC7A11.
a. Membrane Preparation:
-
Homogenize cells or tissues expressing SLC7A11 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add increasing concentrations of the non-radiolabeled test inhibitor.
-
Add a fixed concentration of a suitable radiolabeled ligand known to bind SLC7A11 (e.g., [¹⁴C]-cystine).
-
To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled SLC7A11 ligand.
-
Incubate the plate with gentle agitation to reach binding equilibrium.
c. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
d. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibitor binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for determining inhibitor binding affinity and a logical comparison of the SLC7A11 inhibitors discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
SLC7A11-IN-2 specificity for SLC7A11 over other transporters
A Comparative Guide to SLC7A11 Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC7A11, the light chain subunit of the system xc- cystine/glutamate antiporter, is a critical transporter for maintaining cellular redox homeostasis. It mediates the uptake of extracellular cystine in exchange for intracellular glutamate. The imported cystine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. In many cancer types, SLC7A11 is overexpressed, enabling tumor cells to combat high levels of oxidative stress and evade a form of iron-dependent cell death known as ferroptosis. This makes SLC7A11 an attractive therapeutic target in oncology.
The specificity of an inhibitor for its intended target over other cellular proteins is paramount in drug development to minimize off-target effects and associated toxicities. This guide provides a comparative overview of the specificity of well-characterized inhibitors of SLC7A11. While information on "SLC7A11-IN-2" is not publicly available, we will focus on established inhibitors—erastin, sulfasalazine, and sorafenib—to illustrate the principles and current state of SLC7A11 inhibitor selectivity.
Data Presentation: Specificity of Known SLC7A11 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common SLC7A11 inhibitors. It is important to note that comprehensive selectivity panels screening these inhibitors against a wide range of other transporters are not consistently available in the public domain. The presented data is collated from various studies and cell lines, which can contribute to variability in IC50 values.
| Inhibitor | Target | IC50 (µM) | Known Off-Targets/Additional Activities |
| Erastin | SLC7A11 | 1.4 - 40.63[1][2] | Voltage-dependent anion channels (VDACs)[3], ABCB1 (P-glycoprotein), and ABCG2 (BCRP)[4] |
| Sulfasalazine | SLC7A11 | IC50 values vary significantly by cell line (e.g., ~800 µM in B16F10 melanoma cells, lower in KRAS-mutant lung cancer cells)[5][6] | Prostaglandin synthesis, ATP-binding cassette G2 (ABCG2), and multidrug resistance-associated proteins (MRPs)[7][8][9][10][11] |
| Sorafenib | SLC7A11 (activity is debated) | Weak inhibitor; some studies suggest it is not a bona fide SLC7A11 inhibitor.[12] | Multi-kinase inhibitor (including RAF kinases, VEGFRs, PDGFR-β, c-Kit, and FLT3)[13][14][15], Organic Cation Transporter 1 (OCT1), and ABC transporters.[14][15][16] |
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to determine the inhibitory activity of compounds against SLC7A11.
Cystine Uptake Assay
This assay directly measures the function of SLC7A11 by quantifying the uptake of labeled cystine into cells.
Objective: To determine the IC50 value of a test compound by measuring the inhibition of cystine uptake.
Materials:
-
Adherent cells expressing SLC7A11 (e.g., HT-1080, MDA-MB-231)
-
96-well cell culture plates
-
Cystine-free, serum-free medium
-
[14C]-L-cystine (radiolabeled) or a fluorescent cystine analog[1][16]
-
Test compound and known SLC7A11 inhibitor (e.g., erastin) as a positive control
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the experiment.
-
Compound Treatment:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with pre-warmed, cystine-free, serum-free medium.
-
Add medium containing various concentrations of the test compound or control inhibitor to the wells. Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C in a 5% CO2 incubator.
-
-
Cystine Uptake:
-
Add [14C]-L-cystine or a fluorescent cystine analog to each well to a final concentration (e.g., 0.05 mM).
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C to allow for uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular labeled cystine.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well.
-
For radiolabeled assays, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/535 nm).[1]
-
-
Data Analysis:
-
Subtract the background reading (wells with no cells or blank medium).
-
Normalize the data to the vehicle-treated control wells (representing 100% uptake).
-
Plot the percentage of cystine uptake against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.
-
Glutamate Export Assay
This assay indirectly measures SLC7A11 activity by quantifying the amount of glutamate released from cells.
Objective: To assess the inhibitory effect of a compound on the glutamate export function of SLC7A11.
Materials:
-
Cells expressing SLC7A11
-
Culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound and positive control
-
Glutamate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)
-
Plate reader
Procedure:
-
Cell Preparation: Culture cells to confluency in appropriate plates.
-
Assay Initiation:
-
Wash cells with assay buffer.
-
Add assay buffer containing the test compound at various concentrations.
-
Incubate for a defined period to allow for glutamate export.
-
-
Sample Collection: Collect the extracellular medium from each well.
-
Glutamate Quantification:
-
Use a commercial glutamate assay kit to measure the concentration of glutamate in the collected medium.
-
Follow the manufacturer's instructions for the assay protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glutamate.
-
Determine the glutamate concentration in the experimental samples.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50.
-
Visualizations
Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of SLC7A11 in cellular redox homeostasis and the mechanism of action of its inhibitors.
Caption: SLC7A11-mediated cystine import and its role in ferroptosis regulation.
Experimental Workflow for Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a potential SLC7A11 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma | PLOS One [journals.plos.org]
- 7. Kinetic characterization of sulfasalazine transport by human ATP-binding cassette G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmcmed.org [ijmcmed.org]
- 12. mdpi.com [mdpi.com]
- 13. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib Resistance in Hepatocellular Carcinoma: The Relevance of Genetic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorafenib activity and disposition in liver cancer does not depend on organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of SLC7A11-IN-2: A Comparative Analysis of Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comparative analysis of the cross-reactivity of SLC7A11-IN-2, a research compound targeting the cystine/glutamate antiporter SLC7A11 (also known as xCT), with other SLC7A11 inhibitors. By examining available experimental data, this report aims to offer a clear perspective on the selectivity profiles of these compounds.
SLC7A11 is a critical transporter protein responsible for the cellular uptake of cystine in exchange for glutamate. This process is vital for the synthesis of glutathione (GSH), a major intracellular antioxidant. The upregulation of SLC7A11 in various cancer types to combat oxidative stress has positioned it as an attractive therapeutic target. However, the development of highly specific inhibitors remains a challenge, with many existing compounds exhibiting off-target effects that can confound research findings and present safety concerns in clinical applications.
Comparative Selectivity of SLC7A11 Inhibitors
While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, a comparative analysis can be drawn from the known selectivity profiles of other widely used SLC7A11 inhibitors: Erastin and Sulfasalazine, and the more recently identified inhibitor, HG106.
| Inhibitor | Primary Target | Known Off-Targets | Potency (IC50/Ki) | Notes |
| This compound | SLC7A11 | Data not publicly available | Data not publicly available | A research compound with limited characterization in the public domain. |
| Erastin | SLC7A11 | Voltage-dependent anion channels (VDACs) | Varies by cell line | Known to induce ferroptosis through inhibition of SLC7A11. Its interaction with VDACs contributes to its broader cellular effects. |
| Sulfasalazine | SLC7A11 | Prostaglandin reductase 1, ALDH1A1, and others | Varies by target | An FDA-approved drug for inflammatory conditions with a broad biological footprint, suggesting multiple off-target interactions. |
| HG106 | SLC7A11 | Data not publicly available | More potent than Sulfasalazine | Identified as a more potent and specific inhibitor of SLC7A11 compared to Sulfasalazine, though a comprehensive selectivity screen is not yet published. |
Table 1. Comparative overview of SLC7A11 inhibitors. This table summarizes the known primary targets, off-targets, and relative potency of this compound and other commonly used inhibitors. The lack of publicly available, quantitative cross-reactivity data for many of these compounds, including this compound, highlights a critical gap in the field.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for SLC7A11 inhibitors involves the depletion of intracellular cysteine, leading to reduced glutathione synthesis and subsequent accumulation of reactive oxygen species (ROS), which can induce a form of iron-dependent cell death known as ferroptosis.
Figure 1. Simplified signaling pathway of SLC7A11 inhibition. SLC7A11 inhibitors block the import of cystine, leading to glutathione depletion, increased reactive oxygen species (ROS), and ultimately ferroptosis.
To assess the cross-reactivity of a compound like this compound, a systematic experimental workflow is employed. This typically involves a tiered approach, starting with primary assays to confirm on-target activity, followed by broader screening against a panel of related and unrelated proteins to identify potential off-targets.
Figure 2. Experimental workflow for assessing inhibitor cross-reactivity. This diagram outlines the typical steps involved in characterizing the selectivity of a novel inhibitor.
Detailed Experimental Protocols
Accurate assessment of inhibitor activity and selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize SLC7A11 inhibitors.
Cystine Uptake Assay (Fluorescence-based)
This assay directly measures the ability of a compound to inhibit the primary function of SLC7A11.
-
Cell Culture: Plate cells known to express SLC7A11 (e.g., HT-1080) in a 96-well plate and culture overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a predetermined time.
-
Cystine Uptake: Add a fluorescently labeled cystine analog or a substrate that becomes fluorescent upon intracellular reduction to the wells.
-
Measurement: After an incubation period, wash the cells to remove extracellular substrate and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to cell viability and calculate the IC50 value of the inhibitor.
Glutamate Release Assay
As SLC7A11 is an antiporter, measuring the export of glutamate provides an indirect readout of its activity.
-
Cell Culture: Seed SLC7A11-expressing cells in a 24-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with the test inhibitor.
-
Glutamate Release: Replace the culture medium with a buffer containing cystine to stimulate glutamate release.
-
Sample Collection: Collect the extracellular buffer at various time points.
-
Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit.
-
Data Analysis: Determine the rate of glutamate release and the inhibitory effect of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein within a cellular context.
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble SLC7A11 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The comprehensive evaluation of an inhibitor's selectivity is a cornerstone of rigorous pharmacological research. While this compound is a valuable tool for studying the function of its target, a thorough understanding of its cross-reactivity profile is essential for the accurate interpretation of experimental outcomes. The comparison with other known SLC7A11 inhibitors, such as Erastin and Sulfasalazine, underscores the common challenge of off-target effects in this class of compounds. The development and thorough characterization of more selective inhibitors, like the promising candidate HG106, will be crucial for advancing our understanding of SLC7A11 biology and its therapeutic potential. Researchers are encouraged to employ a multi-assay approach, as outlined in this guide, to meticulously characterize the selectivity of any SLC7A11 inhibitor used in their studies.
Independent Validation of SLC7A11 Inhibitors' Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is a critical transporter protein responsible for the import of cystine in exchange for glutamate. This process is fundamental for the synthesis of glutathione (GSH), a major intracellular antioxidant. In various cancers, the upregulation of SLC7A11 is a common event, enabling tumor cells to combat high levels of oxidative stress and evade a form of iron-dependent cell death known as ferroptosis. Consequently, SLC7A11 has emerged as a promising therapeutic target for anticancer drug development.
This guide provides an objective comparison of the performance of several known SLC7A11 inhibitors, supported by experimental data. While information on "SLC7A11-IN-2" is not currently available in the public domain, this guide focuses on other well-characterized inhibitors: Erastin, Sulfasalazine, and HG106.
Data Presentation: Comparative Efficacy of SLC7A11 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of various SLC7A11 inhibitors across different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Citation |
| Erastin | HeLa (Cervical Cancer) | 30.88 | [1] |
| SiHa (Cervical Cancer) | 29.40 | [1] | |
| HGC-27 (Gastric Cancer) | 14.39 | [2] | |
| MDA-MB-231 (Breast Cancer) | 2.2 | [3] | |
| MDA-MB-231 (Breast Cancer) | 40.63 | [4] | |
| MCF-7 (Breast Cancer) | 80 | [4] | |
| Sulfasalazine | MBT-2V (Bladder Cancer) | ~400 (for significant viability loss) | [5] |
| NCI H-69 (Small-Cell Lung Cancer) | 10 (GST inhibition) | [6] | |
| H-2496 (Small-Cell Lung Cancer) | 12 (GST inhibition) | [6] | |
| Breast Cancer Cells | 79.59 | [7] | |
| HG106 | KRAS-mutant Lung Cancer Cells | More potent than Sulfasalazine | [8] |
| A549 (Lung Cancer) | Dose-dependent cytotoxicity (0.1-100 µM) | [9] |
Comparative Overview of SLC7A11 Inhibitors
Erastin: A pioneering molecule in the study of ferroptosis, Erastin acts as a selective inhibitor of the system Xc- transporter, which includes SLC7A11.[10] By blocking cystine uptake, Erastin depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptotic cell death.[10] It has demonstrated efficacy across a range of cancer cell lines.
Sulfasalazine: An FDA-approved anti-inflammatory drug, Sulfasalazine has been repurposed as an SLC7A11 inhibitor.[11] It competitively inhibits cystine transport, thereby inducing ferroptosis.[5] While its potency as a direct cytotoxic agent may be lower than other experimental inhibitors, its established clinical safety profile makes it a valuable tool for research and potential combination therapies.
HG106: A more recently identified potent and specific inhibitor of SLC7A11.[10] Studies have shown that HG106 effectively decreases cystine uptake and intracellular GSH levels.[8] It has demonstrated selective cytotoxicity towards KRAS-mutant lung adenocarcinoma cells by increasing oxidative and endoplasmic reticulum stress, leading to apoptosis.[8][9] In preclinical mouse models, HG106 has shown marked tumor suppression and prolonged survival.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
SLC7A11 inhibitors (e.g., Erastin, Sulfasalazine, HG106)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the SLC7A11 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against inhibitor concentration.[12]
Ferroptosis Induction and Measurement (Lipid ROS Assay)
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
SLC7A11 inhibitor
-
Ferrostatin-1 (ferroptosis inhibitor)
-
C11-BODIPY™ 581/591 fluorescent dye
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the SLC7A11 inhibitor at the desired concentration and for the appropriate time. Include a vehicle control and a co-treatment group with the SLC7A11 inhibitor and Ferrostatin-1 (e.g., 1 µM).[13]
-
Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[13]
-
Incubate for 30 minutes at 37°C.[13]
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer. The dye emits green fluorescence upon oxidation of the polyunsaturated acyl chain in lipids, indicating lipid peroxidation. An increase in the green fluorescence signal is indicative of ferroptosis.[13]
Mandatory Visualization
Caption: SLC7A11 signaling pathway and points of inhibition.
Caption: General experimental workflow for cell viability assay.
References
- 1. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Erastin-Induced Ferroptosis in MDA-MB-231 Human Breast Cancer Cells: Evidence for a Critical Role of Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfasalazine could modulate the CD44v9‐xCT system and enhance cisplatin‐induced cytotoxic effects in metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of cisplatin cytotoxicity by sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. benchchem.com [benchchem.com]
A Comparative Review of Current SLC7A11 Inhibitor Studies for Researchers and Drug Development Professionals
An in-depth analysis of SLC7A11 inhibitors, offering a comparative guide to their efficacy, underlying mechanisms, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is a critical transporter protein responsible for the cellular uptake of cystine in exchange for glutamate.[1][2] This function is paramount for the synthesis of glutathione (GSH), a major intracellular antioxidant, thereby playing a pivotal role in maintaining cellular redox homeostasis.[1][2] In various cancers, the overexpression of SLC7A11 is a common feature, contributing to tumor growth, metastasis, and resistance to therapies by mitigating oxidative stress and inhibiting a form of iron-dependent cell death known as ferroptosis.[1][2][3] Consequently, SLC7A11 has emerged as a promising therapeutic target in oncology. This guide provides a comparative overview of current SLC7A11 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Comparative Efficacy of SLC7A11 Inhibitors
The therapeutic potential of SLC7A11 inhibitors is primarily assessed by their ability to induce cancer cell death, often measured by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of prominent SLC7A11 inhibitors across various cancer cell lines, providing a quantitative basis for comparison.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Erastin | MDA-MB-231 (Breast Cancer) | 40.63 (24h) | [4] |
| HeLa (Cervical Cancer) | ~50 (36h) | [2] | |
| Sulfasalazine | KRAS-mutant Lung Cancer Cells | Lower than in KRAS WT | [5] |
| B16F10 (Melanoma) | 800 | [6] | |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 6.23 (72h) | [7] |
| Huh7 (Hepatocellular Carcinoma) | 5.87 (72h) | [7] | |
| Hep3B (Hepatocellular Carcinoma) | 4.51 (72h) | [7] | |
| HG106 | KRAS-mutant Lung Cancer Cells | More potent in KRAS mutant | [5][8][9] |
| Compound 1 | HeLa (Cervical Cancer) | ~10.23 (36h) | [10] |
| IKE | Biliary Tract Cancer Cell Lines | Positive correlation with SLC7A11 expression | [4][11][12] |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation processes for SLC7A11 inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: SLC7A11-mediated cystine import and its role in ferroptosis.
Caption: General experimental workflow for evaluating SLC7A11 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of SLC7A11 inhibitors.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of SLC7A11 inhibitors and calculate their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC7A11 inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of the SLC7A11 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution. For CCK-8, no solubilization is needed. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Lipid Reactive Oxygen Species (ROS) Assay
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis, upon treatment with an SLC7A11 inhibitor.
Materials:
-
Cancer cell line of interest
-
SLC7A11 inhibitor
-
C11-BODIPY 581/591 dye or other suitable lipid ROS probe
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the SLC7A11 inhibitor for the desired time.
-
Staining: Incubate the cells with the C11-BODIPY dye in culture medium.
-
Cell Collection: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with increased green fluorescence to determine the level of lipid ROS.
Glutathione (GSH) Assay
Objective: To measure the intracellular levels of glutathione, which are expected to decrease following SLC7A11 inhibition.
Materials:
-
Cancer cell line of interest
-
SLC7A11 inhibitor
-
Commercially available GSH/GSSG assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Cell Treatment: Culture and treat cells with the SLC7A11 inhibitor.
-
Cell Lysis: Harvest and lyse the cells according to the assay kit protocol.
-
Assay Performance: Follow the manufacturer's instructions to measure the levels of total GSH and oxidized glutathione (GSSG).
-
Measurement: Read the luminescence or absorbance using the appropriate instrument.
-
Data Analysis: Calculate the concentration of GSH and the GSH/GSSG ratio. A decrease in GSH levels or the GSH/GSSG ratio indicates oxidative stress due to SLC7A11 inhibition.[13]
Western Blot Analysis
Objective: To determine the expression levels of SLC7A11 and other key proteins in the ferroptosis pathway.
Materials:
-
Cancer cell line of interest
-
SLC7A11 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SLC7A11, anti-GPX4, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells, then lyse them on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][14][15]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SLC7A11 inhibitors in a living organism.[1][3]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
SLC7A11 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the SLC7A11 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule. The control group receives the vehicle.[8]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treated and control groups to assess the inhibitor's efficacy.[1][3]
References
- 1. The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 9. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments | MDPI [mdpi.com]
- 10. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 12. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. docs.abcam.com [docs.abcam.com]
Benchmarking a Novel SLC7A11 Inhibitor Against Established Ferroptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel SLC7A11 inhibitor, exemplified by HG106, against well-characterized ferroptosis inducers: Erastin, RSL3, Sorafenib, and Sulfasalazine. The objective is to offer a clear, data-driven benchmark of their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Introduction to Ferroptosis and Key Molecular Players
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. A key regulator of this process is the cystine/glutamate antiporter, system Xc-, which is composed of two subunits: SLC7A11 and SLC3A2. SLC7A11 is the catalytic subunit responsible for importing cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
The canonical pathway for protection against ferroptosis involves the SLC7A11-GSH-GPX4 axis. Glutathione peroxidase 4 (GPX4) utilizes GSH to neutralize lipid peroxides, thereby preventing their accumulation and subsequent cell death. Inhibition of any component of this axis can sensitize cells to ferroptosis.
Comparative Analysis of Ferroptosis Inducers
This section details the mechanisms of action and summarizes the available quantitative data for the selected ferroptosis inducers.
Mechanism of Action
-
HG106 (SLC7A11-IN-2 Proxy): A potent and specific inhibitor of SLC7A11. By directly blocking SLC7A11, HG106 prevents cystine uptake, leading to depletion of intracellular GSH and subsequent inactivation of GPX4. This results in the accumulation of lipid ROS and induction of ferroptosis.[1][2][3]
-
Erastin: The canonical inhibitor of system Xc-. Similar to HG106, Erastin blocks cystine import, leading to GSH depletion and GPX4 inactivation.[4]
-
RSL3: A direct inhibitor of GPX4. RSL3 covalently binds to the active site of GPX4, inactivating the enzyme and leading to a rapid accumulation of lipid peroxides, independent of GSH levels.
-
Sorafenib: A multi-kinase inhibitor that also inhibits system Xc- activity, contributing to its anticancer effects by inducing ferroptosis.[4] However, its activity as a direct SLC7A11 inhibitor is debated and may be cell-line specific.[5]
-
Sulfasalazine: An FDA-approved anti-inflammatory drug that also inhibits system Xc-, leading to GSH depletion and ferroptosis.[6][7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound across various cancer cell lines. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay duration.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Assay Duration (hours) |
| HG106 | SLC7A11 | KRAS-mutant Lung Adenocarcinoma | Not explicitly stated, but effective at 1.25-10 µM | 72 |
| Erastin | SLC7A11 | HGC-27 (Gastric) | 14.39 ± 0.38 | Not Specified |
| HeLa (Cervical) | 30.88 | Not Specified | ||
| SiHa (Cervical) | 29.40 | Not Specified | ||
| MDA-MB-231 (Breast) | ~40 | 24 | ||
| A673 (Ewing's Sarcoma) | 30 | Not Specified | ||
| B16 (Melanoma) | 5 | 24 | ||
| RSL3 | GPX4 | HCT116 (Colorectal) | 4.084 | 24 |
| LoVo (Colorectal) | 2.75 | 24 | ||
| HT29 (Colorectal) | 12.38 | 24 | ||
| HN3 (Head and Neck) | 0.48 | 72 | ||
| A549 (Lung) | 0.5 | 24 | ||
| H1975 (Lung) | 0.15 | 24 | ||
| Sorafenib | Multi-kinase, SLC7A11 | Not consistently shown to induce ferroptosis via direct SLC7A11 inhibition across a wide range of cancer cell lines.[5] | Varies widely | Varies |
| Sulfasalazine | SLC7A11 | SCC1 (Oral Squamous) | 830 | 48 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of the benchmarked ferroptosis inducers.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Evaluating the Synergistic Potential of SLC7A11 Inhibition with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic anti-cancer effects of combining an SLC7A11 inhibitor, exemplified here as "SLC7A11-IN-2," with the conventional chemotherapeutic agent, cisplatin. As specific data for "this compound" is not publicly available, this document leverages experimental data and protocols from studies on established SLC7A11 inhibitors, such as erastin and sulfasalazine, to offer a comprehensive template for assessing novel therapeutic combinations.
Introduction: The Rationale for Combining SLC7A11 Inhibition with Cisplatin
The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is the functional subunit of the system Xc- amino acid antiporter, which imports extracellular cystine while exporting intracellular glutamate.[1] Elevated expression of SLC7A11 is observed in various cancers and is associated with poor prognosis and resistance to standard therapies, including cisplatin.[2][3] SLC7A11 contributes to chemoresistance primarily by facilitating the synthesis of glutathione (GSH), a potent antioxidant that neutralizes reactive oxygen species (ROS) and can directly inactivate cisplatin.[4][5][6]
By inhibiting SLC7A11, cancer cells are deprived of the necessary cysteine for GSH synthesis, leading to increased intracellular ROS levels and a state of oxidative stress.[2][6] This heightened oxidative environment can sensitize cancer cells to the DNA-damaging effects of cisplatin, creating a synergistic therapeutic effect.[2] The inhibition of SLC7A11 can lead to a specific form of iron-dependent cell death known as ferroptosis, characterized by the accumulation of lipid peroxides.[2] This guide outlines the experimental approaches to quantify this synergy and understand the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining an SLC7A11 inhibitor with cisplatin can be quantified through various in vitro assays. The following tables summarize representative data from studies using known SLC7A11 inhibitors.
Table 1: In Vitro Cytotoxicity of SLC7A11 Inhibitors and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | SLC7A11 Inhibitor | Inhibitor IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | Sulfasalazine | - | - | Increased sensitivity to cisplatin | [7] |
| Head and Neck Cancer Cells | Head and Neck Cancer | Erastin or Sulfasalazine | - | - | Resensitized cisplatin-resistant cells | [1] |
| Gastric Cancer Cells | Gastric Cancer | Sulfasalazine | - | - | Enhanced cisplatin cytotoxicity | [2] |
| Bladder Cancer Cells | Bladder Cancer | Sulfasalazine | - | - | Eradicated chemoresistant cells | [5] |
| Ovarian Cancer Cells | Ovarian Cancer | Erastin | - | - | Enhanced cytotoxicity | [4] |
Note: Specific IC50 values for combinations are often presented as Combination Index (CI) values rather than individual IC50s. A CI value < 1 indicates synergy.
Table 2: Apoptosis Induction by SLC7A11 Inhibitor and Cisplatin Combination
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (% of cells) | Fold Increase vs. Control | Reference |
| Triple-Negative Breast Cancer Cells | Breast Cancer | Doxorubicin/Cisplatin + SLC7A11 inhibition | Increased Caspase-3 expression | - | [2] |
| KRAS-mutant LUAD cells | Lung Adenocarcinoma | HG106 (SLC7A11 inhibitor) | Triggered apoptosis | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the individual drugs and their combination.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]
-
Drug Treatment: Treat the cells with a range of concentrations of the SLC7A11 inhibitor, cisplatin, and their combination for a specified duration (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9] Live cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.[11]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 values can be determined by plotting cell viability against drug concentration. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.[12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cells with the SLC7A11 inhibitor, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the drug combination.[14][15]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SLC7A11, GPX4, cleaved caspase-3, γH2AX) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating the synergistic effects of an SLC7A11 inhibitor and cisplatin.
Caption: Proposed signaling pathway for the synergistic action of SLC7A11 inhibition and cisplatin.
Conclusion
The combination of SLC7A11 inhibition with cisplatin represents a promising strategy to overcome chemoresistance in various cancers. By depleting intracellular GSH and increasing oxidative stress, SLC7A11 inhibitors can potentiate the cytotoxic effects of cisplatin, leading to enhanced cancer cell death through apoptosis and ferroptosis. This guide provides a foundational framework for researchers to systematically evaluate the synergistic potential of novel SLC7A11 inhibitors like "this compound" in combination with cisplatin, thereby paving the way for the development of more effective cancer therapies.
References
- 1. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 7. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Drug interaction assay [bio-protocol.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of SLC7A11-IN-2
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle SLC7A11-IN-2 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves. All handling of the compound, especially when in solid or concentrated form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound, like many other research-grade small molecule inhibitors, should be treated as hazardous chemical waste.[2] The following steps provide a general guideline for its safe disposal.
Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific Safety Data Sheet (SDS), treat this compound as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[3][4] It is crucial to maintain separate waste containers for different classes of chemicals to prevent dangerous reactions.[4] For instance, keep acidic and basic waste streams separate, and do not mix oxidizing agents with organic compounds.[4]
Waste Collection and Container Management:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and the first rinse of any container, in a designated, leak-proof hazardous waste container.[2][3]
-
The container must be compatible with the solvent used to dissolve the compound (e.g., DMSO, ethanol).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent, and the approximate concentration.[5]
-
Keep the waste container securely capped at all times, except when adding waste.[3][6][7]
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent materials from spill cleanups, in a separate, clearly labeled hazardous waste container.[2]
-
This container should be a durable, leak-proof pail or drum lined with a clear plastic bag.
-
-
Empty Containers:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means, leaving only a minimal residue.[2]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[2][3]
-
For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[3]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2][3]
-
Storage and Final Disposal:
-
Designated Storage Area: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][7] This area should be well-ventilated and away from general laboratory traffic.
-
Secondary Containment: Use secondary containment bins for all liquid hazardous waste containers to mitigate spills.[3]
-
Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.[2] Contact your Environmental Health and Safety (EHS) department to arrange for the collection and final disposal by an approved waste management vendor.
Quantitative Data for Laboratory Waste Management
The following table provides general guidelines for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Guideline | Regulatory Reference |
| Maximum Hazardous Waste Volume | 55 gallons per satellite accumulation area | 40 CFR 262.15 |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| Container Labeling | Must include "Hazardous Waste" and chemical identity | 40 CFR 262.15(a)(5) |
| Container Closure | Must be kept closed except when adding or removing waste | 40 CFR 262.15(a)(4) |
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a triple rinse protocol is recommended.
-
Initial Rinse: Rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: A final rinse with the solvent can be performed, with the rinsate again collected as hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures with soap and water.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling SLC7A11-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with the small molecule inhibitor, SLC7A11-IN-2. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on best practices for handling potent, novel chemical compounds in a laboratory setting. It is critical to consult the manufacturer-provided SDS for this compound upon receipt and to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control.[1][2] PPE should be used as a secondary level of protection.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes or aerosols.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are mandatory.[1] It is advisable to double-glove, especially when handling concentrated solutions. Ensure gloves are compatible with the solvents being used.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, disposable gowns are recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols and are not performed in a fume hood, a NIOSH-approved respirator is necessary.
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Preparation: All work with solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield.
-
Solution Preparation: When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound. This should be done slowly to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the area and follow your institution's EHS spill response procedures. A spill kit appropriate for chemical spills should be readily available.
Storage:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials. For long-term storage, it is generally recommended to aliquot solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] Always refer to the supplier's specific storage recommendations.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, must be collected in a designated hazardous waste container.[5]
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and any associated hazards.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not available without the SDS, the following table outlines the types of information that should be sought from the supplier-specific documentation.
| Data Parameter | Information to Obtain from Supplier's SDS |
| Occupational Exposure Limit (OEL) | The permissible exposure limit for an 8-hour time-weighted average. |
| LD50/LC50 | The lethal dose or concentration for 50% of a test population (oral, dermal, inhalation). |
| Boiling Point/Melting Point | Physical properties that can inform handling and storage conditions. |
| Vapor Pressure | Indicates the likelihood of the substance to become airborne. |
| Solubility | Information on appropriate solvents for solution preparation and cleaning. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting, from receiving the compound to the disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
